5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-5-8(2)13(12-7)6-9-3-4-10(16-9)11(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVDCRCAORFYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349721 | |
| Record name | 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312310-14-8 | |
| Record name | 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 312310-14-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
An In-depth Technical Guide to the Synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophores: a furan ring, a pyrazole moiety, and a carboxylic acid group. Furan-2-carboxylic acid derivatives are recognized as valuable intermediates for biofuels, polymers, and bioactive molecules, including anti-leukemia agents.[1][2] Pyrazole derivatives are celebrated for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6][7] The combination of these fragments in a single molecule creates a versatile scaffold for the development of novel therapeutic agents.[8][9][10]
This guide provides a comprehensive, technically detailed pathway for the synthesis of this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic rationale behind the synthetic route, provide step-by-step experimental protocols, and explain the causality behind the selection of reagents and conditions, ensuring a reproducible and efficient synthesis.
Retrosynthetic Analysis and Strategy
The most logical approach to constructing the target molecule is through a nucleophilic substitution reaction. The key disconnection is at the newly formed C-N bond between the furan's benzylic-like methylene group and the pyrazole ring's nitrogen atom.
This retrosynthetic analysis identifies two primary building blocks:
-
An electrophilic 5-(halomethyl)-2-furoic acid derivative .
-
A nucleophilic 3,5-dimethylpyrazole .
The carboxylic acid on the furan ring is typically protected as an ester during the C-N bond formation to prevent unwanted side reactions, such as deprotonation by the base or direct reaction with the electrophile. The ester can then be easily hydrolyzed in the final step to yield the target carboxylic acid.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Workflow Overview
The synthesis is executed in a three-step sequence, beginning with a readily available, biomass-derived starting material.
Caption: Three-step synthetic workflow from CMF to the target acid.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of Ethyl 5-(chloromethyl)-2-furoate
The synthesis begins with 5-(chloromethyl)furfural (CMF), a versatile platform molecule derivable from biomass.[11] The aldehyde group of CMF is selectively oxidized to an acid chloride, which is then immediately converted to an ethyl ester for enhanced stability and handling.[1][2]
Rationale: Direct oxidation of the aldehyde to a carboxylic acid is possible, but the subsequent esterification would require an additional step. The conversion to an acid chloride using tert-butyl hypochlorite (t-BuOCl) is efficient and allows for a one-pot esterification by simply quenching the reaction with ethanol.[1][2][12] The resulting ethyl ester is less reactive than the corresponding acid chloride and the chloromethyl group is more stable in the ester form compared to CMF, preventing undesired side reactions like ether formation.[1][2]
Protocol:
-
Oxidation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(chloromethyl)furfural (CMF) (1.0 eq.) in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Add tert-butyl hypochlorite (t-BuOCl) (1.1 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture vigorously under ambient air for approximately 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Esterification: Once the oxidation is complete, carefully evaporate the volatiles at room temperature under reduced pressure.
-
Dissolve the crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) intermediate in anhydrous ethanol (approx. 10 volumes).
-
Stir the resulting solution at 50 °C for 6 hours.[1]
-
Remove the ethanol under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl 5-(chloromethyl)-2-furoate as a colorless oil.
| Parameter | Value | Reference |
| Starting Material | 5-(Chloromethyl)furfural (CMF) | [1][11] |
| Key Reagents | tert-butyl hypochlorite, Anhydrous Ethanol | [1][2][12] |
| Reaction Time | 24 h (Oxidation), 6 h (Esterification) | [1] |
| Temperature | Room Temp (Oxidation), 50 °C (Esterification) | [1] |
| Expected Yield | ~80-82% (over two steps) | [1][2] |
Step 2: Synthesis of Ethyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate
This step involves the key bond-forming reaction: an SN2 nucleophilic substitution. The nitrogen atom of 3,5-dimethylpyrazole attacks the electrophilic carbon of the chloromethyl group on the furan ester.
Rationale: A base is required to deprotonate the N-H of the pyrazole, enhancing its nucleophilicity. Potassium carbonate (K₂CO₃) is a suitable, cost-effective base for this purpose. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen because it effectively solvates the potassium cation while leaving the pyrazole anion relatively "naked" and highly reactive, thereby accelerating the SN2 reaction.
Caption: Mechanism for the SN2 coupling reaction.
Protocol:
-
To a solution of ethyl 5-(chloromethyl)-2-furoate (1.0 eq.) in DMF, add 3,5-dimethylpyrazole (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Stir the reaction mixture at 60-70 °C. Monitor the reaction's progress by TLC until the starting furan derivative is consumed.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the desired ester.
| Parameter | Value |
| Key Reagents | 3,5-Dimethylpyrazole, K₂CO₃, DMF |
| Reaction Type | SN2 Nucleophilic Substitution |
| Temperature | 60-70 °C |
| Work-up | Aqueous work-up and extraction |
| Purification | Column Chromatography |
Step 3: Saponification to this compound
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.
Rationale: Saponification is a classic and reliable method for ester hydrolysis. Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are commonly used. A co-solvent system, such as tetrahydrofuran (THF)/water or ethanol/water, is employed to ensure the solubility of both the ester (organic) and the hydroxide salt (aqueous). The reaction is followed by acidification to protonate the resulting carboxylate salt.
Protocol:
-
Dissolve the ethyl ester from Step 2 (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq.) to the solution.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of aqueous HCl (e.g., 1M or 2M).
-
A precipitate of the product should form. If not, extract the product into a suitable organic solvent like ethyl acetate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final compound, this compound.
| Parameter | Value |
| Key Reagents | NaOH or LiOH, HCl |
| Reaction Type | Saponification (Ester Hydrolysis) |
| Solvent System | THF/Water or Ethanol/Water |
| Final Step | Acidification to precipitate the product |
| Expected Yield | Typically high (>90%) |
Conclusion
The is reliably achieved through a robust three-step sequence. This method leverages the biomass-derived platform chemical CMF and employs well-established, high-yielding reactions: oxidation/esterification, nucleophilic substitution, and saponification. The strategic protection of the carboxylic acid as an ester is crucial for the success of the C-N bond-forming step. This guide provides a clear and reproducible pathway, empowering researchers to access this valuable heterocyclic scaffold for applications in drug discovery and materials science.
References
-
Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(6), 3313-3316. [Link]
- Mascal, M. J. (2016). Preparation of acid chlorides from 5-(chloromethyl) furfural.
-
Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. [Link]
-
Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). RSC Publishing. [Link]
-
Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). ResearchGate. [Link]
-
BioCrick. 3,4,5-Tri-O-galloylquinic acid. [Link]
-
Yakan, H. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. [Link]
-
Gomha, S. M., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4563-4569. [Link]
-
BioCrick. 2-Acetylthiophene. [Link]
-
BioCrick. 1,2-Benzenedicarboxylic acid. [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(6), 33-36. [Link]
-
BioCrick. GDC-0449 (Vismodegib). [Link]
-
Singh, S., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3238-3252. [Link]
-
Bamoniri, A., et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 78-91. [Link]
-
Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076. [Link]
-
Patel, M. P., et al. (2011). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 868-872. [Link]
-
BioCrick. Psoracorylifol C. [Link]
-
Shingare, M. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
-
Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. [Link]
-
Liu, T., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124. [Link]
-
Shonberg, J., et al. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286-13304. [Link]
-
Al-Soud, Y. A., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 25(17), 3986. [Link]
-
Nie, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
-
Kumar, S., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(6), 614-622. [Link]
-
Zhang, M., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. RSC Advances, 13(22), 14815-14819. [Link]
-
Pal, T. K., et al. (2014). Solvent induced reactivity of 3,5-dimethylpyrazole towards zinc(II) carboxylates. Polyhedron, 79, 107-115. [Link]
-
Kaewsitu, C., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, physicochemical characterization, and prospective biological activities. The synthesis is presented as a logical, multi-step process, with each stage supported by established chemical principles. The characterization section provides predicted spectroscopic and physical data, grounded in the analysis of its constituent moieties and structurally related compounds. Finally, the guide explores the compound's potential applications, drawing on the known bioactivities of pyrazole and furan derivatives.
Strategic Synthesis Pathway
The synthesis of this compound is most effectively achieved through a three-step process. This strategy leverages commercially available starting materials and employs robust, well-documented chemical transformations. The causality behind this chosen pathway lies in its efficiency and the predictable nature of the reactions, ensuring a high likelihood of success in a laboratory setting.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3,5-dimethylpyrazole
This initial step involves the classical Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1.0 eq) and ethanol.
-
Slowly add hydrazine hydrate (1.0 eq) to the stirred solution at room temperature. An exothermic reaction is expected.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the white crystalline product by filtration, wash with cold ethanol, and dry under vacuum. The melting point of the synthesized 3,5-dimethylpyrazole is expected to be in the range of 106-108 °C[1].
-
Step 2: Synthesis of Methyl 5-(chloromethyl)-2-furoate
This intermediate is prepared via the chloromethylation of methyl 2-furoate.
-
Protocol:
-
In a fume hood, charge a three-necked flask with methyl 2-furoate (1.0 eq), paraformaldehyde (1.2 eq), and anhydrous zinc chloride (0.5 eq) in a suitable solvent like glacial acetic acid.
-
Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-(chloromethyl)-2-furoate[2].
-
Step 3: Synthesis of Methyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate
This step involves the N-alkylation of 3,5-dimethylpyrazole with the previously synthesized chloromethylated furan derivative.
-
Protocol:
-
In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (1.5 eq), to the solution and stir for 30 minutes at room temperature.
-
Add a solution of methyl 5-(chloromethyl)-2-furoate (1.0 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 4: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Protocol:
-
Dissolve the purified methyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), to the solution.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
-
Physicochemical Characterization
As no experimentally determined data for this compound is currently available in the public domain, this section provides predicted properties based on the known characteristics of its constituent fragments and related molecules.
| Property | Predicted Value/Range | Justification |
| Molecular Formula | C₁₁H₁₂N₂O₃ | Based on the molecular structure. |
| Molecular Weight | 220.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic acids. |
| Melting Point | 150 - 170 °C | Expected to be higher than its ester precursor due to hydrogen bonding of the carboxylic acid. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The carboxylic acid group will impart some water solubility, while the aromatic rings will favor organic solvents. |
| pKa | 3.0 - 4.0 | The pKa of 2-furoic acid is around 3.16. The electron-donating effect of the pyrazolylmethyl substituent may slightly increase the pKa. |
| LogP | 1.5 - 2.5 | Calculated based on the contributions of the pyrazole and furoic acid moieties. |
Spectroscopic Analysis (Predicted)
The structural elucidation of the synthesized compound will rely on a combination of spectroscopic techniques. The following are the expected spectral data:
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.0-12.0 (s, 1H): Carboxylic acid proton (COOH).
-
δ 7.2-7.0 (d, 1H): Furan ring proton (H3).
-
δ 6.5-6.3 (d, 1H): Furan ring proton (H4).
-
δ 5.9 (s, 1H): Pyrazole ring proton (H4).
-
δ 5.4 (s, 2H): Methylene protons (-CH₂-).
-
δ 2.2 (s, 3H): Pyrazole methyl protons (-CH₃).
-
δ 2.1 (s, 3H): Pyrazole methyl protons (-CH₃).
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 165-160: Carboxylic acid carbonyl carbon (COOH).
-
δ 155-150: Furan ring carbon (C5).
-
δ 150-145: Pyrazole ring carbon (C5).
-
δ 145-140: Furan ring carbon (C2).
-
δ 140-135: Pyrazole ring carbon (C3).
-
δ 120-115: Furan ring carbon (C3).
-
δ 115-110: Furan ring carbon (C4).
-
δ 105-100: Pyrazole ring carbon (C4).
-
δ 55-50: Methylene carbon (-CH₂-).
-
δ 15-10: Pyrazole methyl carbons (-CH₃).
FT-IR (KBr, cm⁻¹):
-
3200-2500 (broad): O-H stretching of the carboxylic acid.
-
~1700: C=O stretching of the carboxylic acid.
-
~1600, ~1500: C=C and C=N stretching of the aromatic rings.
-
~1200-1000: C-O stretching of the furan ring and carboxylic acid.
Mass Spectrometry (ESI-MS):
-
[M-H]⁻: Expected at m/z 219.07.
-
[M+H]⁺: Expected at m/z 221.09.
Potential Biological and Pharmacological Significance
While specific biological data for this compound is not yet reported, the well-established pharmacological profiles of both pyrazole and furan derivatives provide a strong rationale for investigating its potential therapeutic applications.
Caption: Potential areas of biological investigation for the title compound.
-
Antimicrobial Activity: Pyrazole-containing compounds are known to exhibit a broad spectrum of antimicrobial activities against various strains of bacteria and fungi[3][4]. The furan ring is also a common motif in antimicrobial agents. The synergistic combination of these two pharmacophores in the target molecule makes it a promising candidate for the development of new antimicrobial drugs.
-
Anti-inflammatory and Analgesic Properties: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that this compound could exhibit similar anti-inflammatory and analgesic properties.
-
Anticancer Potential: Certain pyrazole and furan derivatives have demonstrated cytotoxic activity against various cancer cell lines[5]. The mechanism of action often involves the inhibition of protein kinases or other signaling pathways crucial for cancer cell proliferation. Therefore, the title compound warrants investigation for its potential as an anticancer agent.
Future Directions and Conclusion
This technical guide has outlined a robust synthetic pathway for this compound and provided a detailed, albeit predictive, characterization of its physicochemical and spectroscopic properties. The analysis of its structural components strongly suggests a high potential for diverse biological activities, particularly in the antimicrobial, anti-inflammatory, and anticancer domains.
Future research should focus on the experimental validation of the proposed synthesis and the comprehensive characterization of the compound. Subsequent in-vitro and in-vivo studies are essential to elucidate its pharmacological profile and to determine its therapeutic potential. The insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this promising heterocyclic compound.
References
-
Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application. Available from: [Link]
-
Der Pharma Chemica. Synthesis of bioactive furan derivatized pyrazole carboxamides: Studies on their antimicrobial and antioxidant activities. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available from: [Link]
-
Oriental Journal of Chemistry. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Available from: [Link]
-
PMC - NIH. Antibacterial pyrazoles: tackling resistant bacteria. Available from: [Link]
-
PubMed. Prediction of physicochemical properties. Available from: [Link]
-
NIH. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Available from: [Link]
- Google Patents. US8865921B2 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
-
Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]
-
Semantic Scholar. Prediction of physicochemical properties. Available from: [Link]
- Google Patents. WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
-
ResearchGate. Predicting Physicochemical Properties. Available from: [Link]
-
MDPI. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Available from: [Link]
-
JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
-
ResearchGate. Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. Available from: [Link]
-
ResearchGate. Predicting physicochemical properties of α‐branched phenylsulfonyl acetates using quantum chemical descriptors. Available from: [Link]
-
Scribd. Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis | PDF. Available from: [Link]
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Available from: [Link]
-
Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. Available from: [Link]
-
NIH. 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Available from: [Link]
-
eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Available from: [Link]
-
TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link]
-
NIH. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Available from: [Link]
-
MDPI. 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione. Available from: [Link]
-
Ukrainica Bioorganica Acta. Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Available from: [Link]
-
NIH. (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone. Available from: [Link]
-
Weizmann Institute of Science. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Available from: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Mechanism of Action of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
While direct mechanistic studies on 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid are not extensively available in current literature, this technical guide synthesizes existing research on its core chemical moieties—the 2-furoic acid scaffold and the 3,5-dimethyl-pyrazole substituent—to propose potential mechanisms of action. By examining the established biological activities of structurally related compounds, we can infer plausible molecular targets and signaling pathways for this molecule. This guide will explore potential anti-tumor, anti-fungal, anti-inflammatory, and ion channel modulating activities, providing a scientifically grounded framework for future experimental investigation.
Introduction: A Molecule of Interest
The compound this compound is a hybrid molecule that brings together two pharmacologically significant heterocyclic structures: a furan ring, specifically a 2-furoic acid derivative, and a pyrazole ring. The furan moiety is a common motif in numerous natural products and synthetic drugs, known for a wide spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anti-cancer effects.[1][2] The pyrazole ring system is also a well-established pharmacophore present in various clinically used drugs, exhibiting activities such as anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3] The combination of these two scaffolds suggests a potential for synergistic or novel pharmacological activities.
Deconstruction of the Pharmacophore: Potential Mechanisms of Action
The 2-Furoic Acid Core: A Versatile Scaffold
2-Furoic acid and its derivatives have been explored for a variety of therapeutic applications. The carboxylic acid group can act as a key interacting moiety with biological targets.
-
Anti-tumor and Anti-fungal Potential : Research on 5-substituted-2-furoyl diacylhydrazide derivatives has shown promising anti-tumor activity, particularly against human promyelocytic leukemic cells (HL-60), as well as significant anti-fungal activity.[4][5] The substitution at the 5-position of the furan ring appears to be crucial for these bioactivities.[4]
-
Anti-inflammatory Activity : Methyl-5-(hydroxymethyl)-2-furan carboxylate, a related furan derivative, has been found to possess anti-inflammatory properties.[1] This suggests that the furoic acid scaffold could be involved in modulating inflammatory pathways.
The 3,5-Dimethyl-Pyrazole Moiety: A Privileged Structure in Medicinal Chemistry
The pyrazole ring is a cornerstone in the design of numerous therapeutic agents. Its derivatives have been shown to interact with a wide range of biological targets.
-
Enzyme Inhibition : Pyrazole derivatives are known to act as enzyme inhibitors. For instance, some pyrazole-containing compounds have been identified as tyrosine kinase inhibitors, which are crucial in cancer therapy.[6] Specifically, they have been shown to target receptors like VEGF-R2 and PDGF-Rβ.[6]
-
Ion Channel Modulation : A series of 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have been developed as potent potassium-competitive acid blockers (P-CABs) by inhibiting the H+/K+-ATPase.[7] This highlights the potential of the pyrazole moiety to interact with ion channels and pumps.
-
Antimicrobial and Anti-proliferative Effects : Novel pyrazole derivatives have demonstrated the ability to suppress cancer cell growth through mechanisms such as cell cycle arrest and autophagy.[8] Furthermore, pyrazole derivatives containing a furan moiety have shown significant fungicidal activity, potentially by disrupting the synthesis of the cell wall.[9]
Proposed Integrated Mechanism of Action for this compound
Based on the activities of its constituent parts, we can propose several plausible mechanisms of action for the title compound. The linkage of the 3,5-dimethyl-pyrazole to the 5-position of the 2-furoic acid creates a unique chemical entity that may exhibit a distinct pharmacological profile.
As a Potential Anti-Cancer Agent
The compound could potentially act as a tyrosine kinase inhibitor, a mechanism well-established for some pyrazole derivatives.[6] The 3,5-dimethyl-pyrazole moiety might bind to the ATP-binding site of a kinase, while the 2-furoic acid part could provide additional interactions, enhancing potency and selectivity.
Hypothetical Signaling Pathway Inhibition
Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.
As a Potential Antimicrobial Agent
Drawing from the observed activities of related furan and pyrazole compounds, an antimicrobial mechanism is also plausible. The molecule could interfere with microbial cell wall synthesis, a mechanism suggested for some pyrazole derivatives containing a furan ring.[9] The lipophilic nature of the dimethyl-pyrazole and the acidic furoic acid moiety could facilitate cell membrane interaction and disruption.
Experimental Workflow for Antimicrobial Activity Screening
Caption: A typical workflow for evaluating the antimicrobial properties of a novel compound.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action, a series of in vitro and in cell-based assays are recommended.
Kinase Inhibition Assay
Objective: To determine if this compound inhibits the activity of specific tyrosine kinases.
Methodology:
-
Reagents: Recombinant human tyrosine kinases (e.g., VEGFR2, PDGFRβ), ATP, appropriate peptide substrate, and the test compound.
-
Procedure: a. Prepare a dilution series of the test compound. b. In a 96-well plate, add the kinase, peptide substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Microbial Cell Wall Synthesis Assay
Objective: To investigate the effect of the compound on microbial cell wall integrity.
Methodology:
-
Reagents: Microbial culture (e.g., Staphylococcus aureus or Candida albicans), appropriate growth medium, osmotic stabilizer (e.g., sorbitol), and the test compound.
-
Procedure: a. Grow the microbial culture to the mid-logarithmic phase. b. Expose the cells to the test compound at its MIC and sub-MIC concentrations in both the presence and absence of an osmotic stabilizer. c. Monitor cell lysis by measuring the optical density at 600 nm over time.
-
Data Analysis: Increased cell lysis in the absence of the osmotic stabilizer suggests interference with cell wall synthesis.
Quantitative Data Summary of Related Compounds
| Compound Class | Biological Activity | Potency (Example) | Reference |
| 5-Substituted-2-furoyl diacylhydrazide derivatives | Anti-tumor (HL-60 cells) | Not specified | [4][5] |
| 5-Substituted-2-furoyl diacylhydrazide derivatives | Anti-fungal | Not specified | [4][5] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | Cytotoxicity (HeLa cells) | IC50 = 62.37 µg/mL | [1] |
| 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives | H+/K+-ATPase Inhibition | Not specified | [7] |
| 2-(((5-alkyl/aryl-1H-pyrazol-3-yl)methyl)thio) derivatives | Anti-HIV-1 | EC50 = 0.0038–0.4759 mmol/L | [10] |
Conclusion and Future Directions
The structural features of this compound suggest a high potential for significant biological activity. Based on the extensive literature on its core moieties, this compound warrants investigation as a potential anti-cancer, anti-fungal, or anti-inflammatory agent. The proposed mechanisms of action, including tyrosine kinase inhibition and disruption of microbial cell wall synthesis, provide a strong foundation for future preclinical research. The experimental protocols outlined in this guide offer a clear path for elucidating the precise molecular targets and therapeutic potential of this promising molecule.
References
-
Title: Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain Source: MDPI URL: [Link]
-
Title: (PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain Source: ResearchGate URL: [Link]
-
Title: (PDF) Synthesis and Bioactivity of 5-Substituted-2-Furoyl Source: Amanote Research URL: [Link]
-
Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives Source: Oriental Journal of Chemistry URL: [Link]
-
Title: 2-Furoic acid Source: Wikipedia URL: [Link]
-
Title: Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan Source: PubMed URL: [Link]
-
Title: Furan: A Promising Scaffold for Biological Activity Source: ResearchGate URL: [Link]
-
Title: Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase Source: PubMed URL: [Link]
-
Title: Synthesis and Biological Evaluation of Furo[3,2-c]pyrazole-5-carbimidates Source: SciSpace URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as potent potassium-competitive acid blockers Source: PubMed URL: [Link]
-
Title: A Concise Review on the Synthesis of Pyrazole Heterocycles Source: Hilaris Publisher URL: [Link]
-
Title: Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors Source: ResearchGate URL: [Link]
Sources
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as potent potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Blueprint of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid , a heterocyclic compound with potential applications stemming from its unique structural motifs. The strategic linkage of a substituted pyrazole ring to a furoic acid core via a methylene bridge presents a fascinating case for spectroscopic interpretation.
This document serves as a comprehensive resource for researchers and professionals, offering a detailed examination of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. By dissecting the spectral features of the constituent pyrazole and furoic acid moieties, we can assemble a predictive blueprint of the title compound, a crucial step in its synthesis, characterization, and application. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from closely related structures, ensuring a robust and reliable analytical framework.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, a clear understanding of the molecule's architecture is essential. The structure of this compound combines three distinct components: a 2-furoic acid ring, a 3,5-dimethyl-1H-pyrazole ring, and a methylene (-CH₂-) linker.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts are predicted based on the analysis of the individual fragments and known substituent effects.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| Furan H-3 | 7.2 - 7.4 | Doublet | 1H | This proton is adjacent to the electron-withdrawing carboxylic acid group, shifting it downfield. It will be coupled to H-4. |
| Furan H-4 | 6.4 - 6.6 | Doublet | 1H | Coupled to H-3, this proton is in a more shielded environment compared to H-3. |
| Methylene (-CH₂-) | 5.3 - 5.5 | Singlet | 2H | The methylene protons are adjacent to the pyrazole nitrogen and the furan ring, resulting in a downfield shift. The singlet nature arises from the absence of adjacent protons. |
| Pyrazole H-4 | 5.9 - 6.1 | Singlet | 1H | The proton on the pyrazole ring is in a relatively electron-rich environment and typically appears as a sharp singlet. |
| Pyrazole Methyl (-CH₃) | 2.2 - 2.4 | Singlet | 3H | The two methyl groups on the pyrazole ring are chemically equivalent and will appear as a single peak. |
| Pyrazole Methyl (-CH₃) | 2.1 - 2.3 | Singlet | 3H |
Experimental Protocol for ¹H NMR Spectroscopy
A robust protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is essential for accurate integration.[1]
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain a clean spectrum. Reference the spectrum to the residual solvent peak.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-C OOH) | 160 - 165 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Furan C-2 | 145 - 150 | This carbon is attached to the carboxylic acid group and the furan oxygen, leading to a downfield shift. |
| Furan C-5 | 150 - 155 | The furan carbon attached to the methylene bridge is also significantly deshielded. |
| Furan C-3 | 118 - 122 | |
| Furan C-4 | 110 - 115 | |
| Methylene (-C H₂-) | 45 - 50 | The methylene carbon is influenced by the adjacent nitrogen and furan ring. |
| Pyrazole C-3 & C-5 | 140 - 150 | The two methyl-substituted carbons of the pyrazole ring are expected to have similar chemical shifts. |
| Pyrazole C-4 | 105 - 110 | This carbon is in a relatively electron-rich environment. |
| Pyrazole Methyl (-C H₃) | 10 - 15 | The methyl carbons are typically found in the upfield region of the spectrum. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A longer acquisition time and a greater number of scans are required to obtain a good signal-to-noise ratio.
-
To obtain quantitative data, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[1]
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.
Expected Mass Spectrometric Data
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₁₁H₁₂N₂O₃) is 220.0848 g/mol . A high-resolution mass spectrometer (HRMS) should be able to detect the molecular ion peak with high accuracy.
-
Key Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. Common fragmentation patterns would likely involve:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Cleavage of the methylene bridge, leading to fragments corresponding to the pyrazole moiety and the furoic acid moiety.
-
Loss of water (-H₂O, 18 Da) from the carboxylic acid.
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly via a solid probe for EI or dissolved in a suitable solvent (e.g., methanol, acetonitrile) for ESI.
-
Ionization: Choose the appropriate ionization technique. ESI is a soft ionization method that is likely to produce a prominent molecular ion peak, while EI can provide more detailed fragmentation information.
-
Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended for accurate mass determination.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic/Alkene) | 3000 - 3100 | Medium |
| C-H stretch (Alkyl) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=C and C=N stretch (Aromatic Rings) | 1450 - 1600 | Medium to Strong |
| C-O stretch (Furan and Carboxylic Acid) | 1200 - 1300 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be collected prior to the sample measurement.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: A generalized workflow for the characterization of a novel compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established principles and comparative data from related structures, we have constructed a comprehensive spectroscopic blueprint. This information is intended to be a valuable resource for scientists engaged in the synthesis, identification, and application of this and similar heterocyclic compounds. The provided experimental protocols offer a framework for obtaining high-quality, reliable data, which is the cornerstone of rigorous scientific investigation.
References
-
Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]
-
Pieters, L. A., & Vlietinck, A. J. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-1471. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
structure elucidation of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
An In-Depth Technical Guide to the Structure Elucidation of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Foreword: The Rationale of Structure Elucidation
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. The molecule of interest, this compound (CAS No: 312310-14-8), presents a compelling case study. It is a hybrid structure, wedding a furoic acid moiety—a known pharmacophore and building block derived from renewable resources—with a dimethylpyrazole ring, a scaffold prevalent in medicinal chemistry due to its versatile biological activities.[1][2] The precise connectivity and arrangement of these components dictate the molecule's physicochemical properties, its interaction with biological targets, and its potential as a therapeutic agent.
Chapter 1: The Blueprint - Molecular Formula and Mass Verification
The first and most fundamental question is: "What is the exact mass and elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing the molecular formula with high confidence and offering initial clues about the molecule's stability through fragmentation patterns.
Core Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
Expertise & Experience: We select ESI as the ionization method because it is a "soft" technique, ideal for preserving the integrity of the molecular ion of our moderately polar carboxylic acid. The Time-of-Flight (TOF) analyzer is chosen for its high mass accuracy and resolution, which are critical for distinguishing between isobaric formulas.
Expected Results: For the molecular formula C₁₁H₁₂N₂O₃, the expected monoisotopic mass is 220.0848 Da.[1] HRMS should confirm this value to within a few parts per million (ppm), providing strong evidence for the elemental composition. In positive ion mode, we expect to observe the protonated molecule [M+H]⁺ at m/z 221.0921. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 219.0775 would be prominent.
Trustworthiness through Fragmentation: Tandem MS (MS/MS) experiments provide a secondary layer of validation. By inducing fragmentation of the parent ion, we can observe daughter ions that correspond to logical cleavages of the proposed structure. This helps confirm the connectivity of the main structural units.
| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Structural Origin |
| 221.0921 [M+H]⁺ | 175.0971 | COOH (Formic Acid) | Loss of the carboxylic acid group |
| 221.0921 [M+H]⁺ | 125.0655 | C₅H₃O₂ (Furoic acid part) | Cleavage of the methylene bridge |
| 221.0921 [M+H]⁺ | 97.0760 | C₆H₅N₂O₂ (Furoic-methylene part) | Cleavage of the methylene bridge |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition (Full Scan): Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. The accurate mass of the parent ion is compared against the theoretical value for C₁₁H₁₂N₂O₃.
-
Data Acquisition (MS/MS): Select the [M+H]⁺ (or [M-H]⁻) ion for collision-induced dissociation (CID). Rampa a collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Data Analysis: Process the data using formula-finding software. Confirm that the isotopic pattern matches the theoretical distribution for C₁₁H₁₂N₂O₃. Correlate observed fragments with the proposed structure.
Chapter 2: Identifying the Building Blocks - Functional Group Analysis via FTIR Spectroscopy
With the molecular formula established, the next step is to confirm the presence of the key functional groups: the carboxylic acid, the aromatic rings (furan and pyrazole), and alkyl groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose.
Expertise & Experience: The most telling feature of a carboxylic acid in an IR spectrum is its O-H stretching vibration. Due to strong hydrogen bonding in the dimeric form, this peak is exceptionally broad and serves as a highly reliable diagnostic marker.[3][4]
Expected Spectral Features:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Comment |
| 3300-2500 | O-H stretch | Carboxylic Acid | Very broad, strong band, often obscuring C-H stretches.[5] |
| ~3100 | C-H stretch | Aromatic (Furan, Pyrazole) | Sharp, weaker peaks on the shoulder of the O-H band. |
| ~2950 | C-H stretch | Aliphatic (CH₂, CH₃) | Sharp, weaker peaks on the shoulder of the O-H band. |
| 1730-1680 | C=O stretch | Carboxylic Acid | Very strong, sharp absorption.[4] |
| 1600-1450 | C=C & C=N stretch | Aromatic Rings | Multiple bands of variable intensity. |
| 1320-1210 | C-O stretch | Carboxylic Acid | Strong intensity.[3] |
| ~950 | O-H bend | Carboxylic Acid | Broad, out-of-plane bend, characteristic of the dimer.[4] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak-picking analysis. Compare the resulting spectrum with the expected frequencies.
Chapter 3: Assembling the Puzzle - Connectivity Mapping with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6] We will use a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to build the molecule piece by piece.[7][8]
The Overall NMR Strategy
Our approach is systematic. ¹H and ¹³C NMR will give us a census of the hydrogen and carbon atoms and their immediate electronic environments. DEPT-135 will differentiate between CH, CH₂, and CH₃ carbons. HSQC will then unambiguously link each proton to its attached carbon. Finally, COSY and HMBC will reveal the bonding network, allowing us to connect the individual spin systems into the final molecular structure.
Caption: Workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: Proton Environments
Expertise & Experience: The chemical shift of each proton is dictated by its local electronic environment. Electron-withdrawing groups and aromatic rings cause deshielding, shifting signals downfield. We can predict the approximate location and multiplicity of each signal.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Label | Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| H-a | -COOH | > 12.0 | Broad singlet | 1H | Acidic proton, highly deshielded, exchanges with D₂O. |
| H-b | Furan H4 | ~7.2 | Doublet | 1H | Coupled to H-c. Shift typical for furan protons.[9] |
| H-c | Furan H3 | ~6.6 | Doublet | 1H | Coupled to H-b. Shift typical for furan protons.[9] |
| H-d | Pyrazole H4 | ~6.0 | Singlet | 1H | Olefinic proton on the pyrazole ring. |
| H-e | -CH₂- | ~5.5 | Singlet | 2H | Methylene bridge between two electron-withdrawing rings. |
| H-f | Pyrazole -CH₃ | ~2.2 | Singlet | 3H | Methyl group on the pyrazole ring. |
| H-g | Pyrazole -CH₃ | ~2.1 | Singlet | 3H | Methyl group on the pyrazole ring, slightly different environment. |
¹³C NMR & DEPT-135 Spectroscopy: The Carbon Skeleton
Expertise & Experience: ¹³C NMR provides a count of the unique carbon atoms. The DEPT-135 experiment is invaluable as it distinguishes carbons based on the number of attached protons: CH/CH₃ signals are positive, CH₂ signals are negative, and quaternary carbons are absent.[10]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Label | Assignment | Predicted Shift (ppm) | DEPT-135 Phase | Rationale |
| C-1 | -COOH | ~160 | Absent | Carboxylic acid carbonyl carbon.[5] |
| C-2 | Furan C2 | ~145 | Absent | Quaternary furan carbon attached to COOH.[11] |
| C-3 | Furan C5 | ~150 | Absent | Quaternary furan carbon attached to CH₂. |
| C-4 | Furan C4 | ~118 | Positive (CH) | Furan methine carbon. |
| C-5 | Furan C3 | ~112 | Positive (CH) | Furan methine carbon. |
| C-6 | Pyrazole C3 | ~148 | Absent | Quaternary pyrazole carbon. |
| C-7 | Pyrazole C5 | ~140 | Absent | Quaternary pyrazole carbon. |
| C-8 | Pyrazole C4 | ~105 | Positive (CH) | Pyrazole methine carbon. |
| C-9 | -CH₂- | ~45 | Negative (CH₂) | Methylene bridge carbon. |
| C-10 | Pyrazole -CH₃ | ~13 | Positive (CH₃) | Methyl carbon. |
| C-11 | Pyrazole -CH₃ | ~11 | Positive (CH₃) | Methyl carbon. |
2D NMR: Connecting the Dots
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly bonded to (a one-bond correlation, ¹JCH). It allows for the definitive assignment of the protonated carbons identified in the ¹³C spectrum. For example, the proton at ~5.5 ppm (H-e) will show a cross-peak to the carbon at ~45 ppm (C-9).
COSY (Correlation Spectroscopy): This experiment shows which protons are spin-coupled to each other, typically through two or three bonds. We expect a single key cross-peak between the two furan protons, H-b (~7.2 ppm) and H-c (~6.6 ppm), confirming their adjacency on the furan ring.
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the overall connectivity, as it reveals correlations between protons and carbons over two to four bonds (ⁿJCH, where n=2-4). This allows us to link the isolated spin systems together.
Key Expected HMBC Correlations:
-
Methylene Bridge (H-e) to Rings: The methylene protons (H-e) are the critical link. They should show correlations to:
-
Furan C-5 (C-3) and Furan C-4 (C-4), confirming the attachment point on the furan ring.
-
Pyrazole C-3 (C-6) and Pyrazole C-5 (C-7), confirming attachment to the N1 position of the pyrazole ring.
-
-
Methyl Groups (H-f, H-g) to Pyrazole Ring: The methyl protons will show correlations to the pyrazole carbons they are attached to (C-6, C-7) and the neighboring pyrazole carbon (C-8). This confirms the 3,5-dimethyl substitution pattern.
-
Furan Protons (H-b, H-c) to Carboxyl Group: The furan proton H-c should show a three-bond correlation to the carboxyl carbon C-1, confirming the position of the acid group.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a quantitative ¹³C NMR spectrum with proton decoupling (e.g., 1024 scans).
-
Acquire a DEPT-135 spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a gradient-selected COSY spectrum.
-
Acquire a gradient-selected HSQC spectrum, optimized for ¹JCH ≈ 145 Hz.
-
Acquire a gradient-selected HMBC spectrum, optimized for long-range couplings (ⁿJCH ≈ 8 Hz).
-
-
Data Analysis: Process all spectra using appropriate software.
-
Assign all ¹H and ¹³C signals based on chemical shifts, multiplicities, and integrations.
-
Use the HSQC spectrum to link proton and carbon assignments.
-
Use the COSY spectrum to identify coupled proton systems.
-
Use the HMBC spectrum to piece together the molecular fragments and confirm the final structure.
-
Chapter 4: The Final Verdict - Data Integration and Structural Confirmation
The power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structure.
-
HRMS established the molecular formula: C₁₁H₁₂N₂O₃.
-
FTIR confirmed the presence of a carboxylic acid, aromatic rings, and aliphatic C-H bonds.
-
¹H and ¹³C NMR provided a census of all atoms and identified their chemical environments.
-
COSY and HSQC linked protons to each other and to their directly attached carbons, defining the furan and pyrazole fragments.
-
HMBC provided the crucial long-range correlations that bridged these fragments, confirming the methylene linker's position and the substitution pattern on both rings.
The diagram below illustrates how the key HMBC correlations definitively lock the molecular structure.
Caption: Key HMBC correlations confirming the structure.
This comprehensive and self-validating workflow provides irrefutable evidence for the structure of this compound.
References
-
Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]
-
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]FURAN-2.-CARBOXYLIC ACID. Matrix Fine Chemicals. Available at: [Link]
-
Vlasyuk, I., & Łyszczek, R. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. Available at: [Link]
-
Furoic and mefenamic acids as new matrices for matrix assisted laser desorption/ionization-(MALDI)-mass spectrometry. PubMed. Available at: [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available at: [Link]
-
The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]
-
Blank, I., et al. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. Available at: [Link]
-
Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]
-
2-Furoic acid, TMS derivative. NIST WebBook. Available at: [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. Available at: [Link]
-
5-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2-furancarboxylic acid. PubChem. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
-
Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A. Available at: [Link]
-
Kostova, I., et al. (2007). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. ResearchGate. Available at: [Link]
-
13C NMR Spectrum (1D, 900 MHz, D2O, predicted) for 2-Furoic acid. Human Metabolome Database. Available at: [Link]
-
Loh, W-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. PubMed. Available at: [Link]
-
Combination of 1H and 13C NMR Spectroscopy. In: Structure Elucidation by NMR in Organic Chemistry. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]
-
Andrade, B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]
-
Some compounds whose mass spectra contain the fragment ion [M-H]+ or... ResearchGate. Available at: [Link]
-
Synthesis of furo[2,3-c]pyrazole derivatives 226. ResearchGate. Available at: [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. Available at: [Link]
-
2-Furancarboxylic acid. PubChem - NIH. Available at: [Link]
-
1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. ResearchGate. Available at: [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]
-
Synthesis and Transformations of Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid. ResearchGate. Available at: [Link]
-
5-(3,5-dimethyl-1H-pyrazol-1-yl)isophthalic acid. PubChem. Available at: [Link]
-
3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Available at: [Link]
-
Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. Available at: [Link]
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Weizmann Institute of Science. Available at: [Link]
Sources
- 1. 5-(3,5-DIMETHYL-PYRAZOL-1-YLMETHYL)-FURAN-2-CARBOXYLIC ACID | 312310-14-8 [amp.chemicalbook.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617) [hmdb.ca]
An In-Depth Technical Guide to the In Vitro Evaluation of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Abstract
This technical guide provides a comprehensive framework for the in vitro investigation of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, a novel compound integrating two biologically significant heterocyclic moieties: pyrazole and furan. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, and antimicrobial properties[1][2][3]. Similarly, the furoic acid structure is recognized in various applications, including its use as a building block in sustainable chemistry and as a component in biologically active molecules[4][5]. The strategic combination of these two pharmacophores suggests a high potential for multifaceted biological activity. This document outlines a logical, tiered approach for screening and characterizing the compound, beginning with foundational cytotoxicity assessments and progressing to targeted assays for anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. Each protocol is presented with detailed, step-by-step methodologies, grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: Compound Rationale and Strategic Overview
The subject of this guide, this compound (CAS No. 312310-14-8), is a molecule of significant interest due to its hybrid structure[6].
-
The Pyrazole Core: Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural motif present in numerous FDA-approved drugs[1][2]. This scaffold is renowned for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects[7]. The 3,5-dimethyl substitution pattern is a common feature in many synthesized pyrazole compounds[8][9].
-
The Furoic Acid Moiety: 2-furoic acid is a bio-derived compound that serves not only as a versatile synthon in chemical synthesis but also possesses biological relevance, being found in various food products and exhibiting properties like preservation[4][5][10]. Its inclusion in a larger molecule can influence solubility, metabolic stability, and receptor interactions.
The rationale for investigating this specific molecule is based on the principle of molecular hybridization, where combining two known pharmacophores may lead to synergistic or novel biological effects. This guide proposes a systematic in vitro screening cascade to efficiently elucidate the compound's pharmacological profile.
Proposed Investigational Workflow
A tiered approach is essential for a cost-effective and scientifically sound evaluation. The workflow prioritizes broad-spectrum screening to identify primary activities before committing resources to more complex, mechanism-specific assays.
Figure 1: A tiered workflow for the in vitro evaluation of the target compound.
Foundational Protocols: Compound Preparation and Cytotoxicity
Before any biological assessment, proper preparation and a baseline understanding of the compound's effect on cell viability are critical.
Compound Handling and Stock Solution Preparation
-
Solubility Testing: Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic compounds[11]. Test solubility in cell culture media to identify the maximum achievable concentration without precipitation.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, cell culture-grade DMSO.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Ensure the final concentration of DMSO in the cell culture medium during experiments does not exceed a non-toxic level (typically ≤0.5%).
Protocol: Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. This initial screen is crucial to distinguish between targeted bioactivity and general toxicity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound on both cancerous and non-cancerous cell lines.
Materials:
-
Cell Lines:
-
Reagents: DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, MTT solution (5 mg/mL in PBS), DMSO.
-
Equipment: 96-well plates, CO₂ incubator, microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound from the stock solution in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Biological Activity Screening Protocols
Based on the known activities of pyrazole derivatives, the following assays are recommended for secondary screening[1][7].
Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Rationale: Many pyrazole-containing compounds, such as celecoxib, are potent anti-inflammatory agents[2]. This assay quantifies the compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: LPS (from E. coli), Griess Reagent, Sodium Nitrite standard.
-
Positive Control: Diclofenac sodium[1] or Dexamethasone.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
NO Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to each well.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Protocol: Antimicrobial Activity (Broth Microdilution Assay)
Rationale: Pyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities[13][14][15]. This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Materials:
-
Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213).
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922).
-
Yeast: Candida albicans (e.g., ATCC 90028).
-
-
Media: Cation-adjusted Mueller-Hinton Broth (for bacteria), RPMI-1640 (for yeast).
-
Positive Controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal).
Methodology:
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using the appropriate broth.
-
Inoculum Preparation: Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for yeast).
-
Inoculation: Add the inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (yeast).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.
Protocol: Antidiabetic Potential (α-Glucosidase Inhibition Assay)
Rationale: Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Certain pyrazole derivatives have shown potent inhibitory activity against this enzyme[16].
Materials:
-
Enzyme: α-Glucosidase from Saccharomyces cerevisiae.
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).
-
Buffer: Phosphate buffer (pH 6.8).
-
Stop Solution: Sodium carbonate (Na₂CO₃).
-
Positive Control: Acarbose[16].
Methodology:
-
Reaction Setup: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Start the reaction by adding 20 µL of pNPG solution.
-
Incubation: Incubate at 37°C for another 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Mechanistic Study Design
Should the initial screening yield a positive result, particularly in the anti-inflammatory assay, a deeper investigation into the underlying mechanism is warranted. A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Hypothesis: The compound inhibits NO production by suppressing the activation of the NF-κB pathway in LPS-stimulated macrophages.
Figure 2: Potential points of inhibition for the test compound in the NF-κB signaling pathway.
Proposed Experiments:
-
Western Blot Analysis: To measure the protein levels of key pathway components, such as phosphorylated IκBα, total IκBα, and nuclear-translocated NF-κB (p65 subunit). A reduction in IκBα phosphorylation or p65 nuclear translocation in the presence of the compound would support the hypothesis.
-
RT-qPCR: To measure the mRNA expression levels of NF-κB target genes like iNOS, COX-2, and TNF-α.
Data Presentation
Quantitative results from the screening assays should be summarized in a clear, tabular format for easy comparison and interpretation.
Table 1: Summary of In Vitro Biological Activity
| Assay Type | Target/Cell Line | Result (IC₅₀ / MIC in µM) | Positive Control (IC₅₀ / MIC in µM) |
|---|---|---|---|
| Cytotoxicity | MCF-7 | [Insert Value] | Doxorubicin: [Value] |
| HepG2 | [Insert Value] | Doxorubicin: [Value] | |
| Vero | [Insert Value] | Doxorubicin: [Value] | |
| Anti-inflammatory | RAW 264.7 (NO Inhibition) | [Insert Value] | Diclofenac: [Value][1] |
| Antibacterial | S. aureus | [Insert Value] | Ciprofloxacin: [Value] |
| E. coli | [Insert Value] | Ciprofloxacin: [Value] | |
| Antifungal | C. albicans | [Insert Value] | Fluconazole: [Value] |
| Enzyme Inhibition | α-Glucosidase | [Insert Value] | Acarbose: [Value][16] |
Conclusion
This guide presents a structured and robust methodology for the comprehensive in vitro evaluation of this compound. By systematically progressing from broad cytotoxicity and bioactivity screening to more focused mechanistic studies, researchers can efficiently characterize the compound's pharmacological profile. The integration of pyrazole and furoic acid moieties offers a promising avenue for the discovery of novel therapeutic agents[1][4]. The protocols described herein provide a solid foundation for generating high-quality, reproducible data to guide future drug development efforts.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.). ACS Publications. [Link]
-
Review: biologically active pyrazole derivatives. (2016-11-17). RSC Publishing. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]
-
Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2015). Medicinal Chemistry Research, 24(3), 1070–1076. [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR. [Link]
-
5- Nitro-2-Furoic Acid | Request PDF. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022-03-18). International journal of health sciences - ScienceScholar. [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013-09-25). TSI Journals. [Link]
-
Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. (2023-11-28). NIH. [Link]
-
Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2024-05-07). PubMed. [Link]
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (n.d.). RSC Publishing. [Link]
-
Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). MDPI. [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central. [Link]
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021-06-23). PubMed Central. [Link]
-
Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). Tetrahedron Letters, 45(47), 8675–8677. [Link]
-
Synthesis of 3,5-Dimethylpyrazole. (2020-09-02). YouTube. [Link]
-
2-Furoic acid. (n.d.). Wikipedia. [Link]
-
One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. (2024-08-22). PMC - NIH. [Link]
-
Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. (2019-10-01). Bioorganic & Medicinal Chemistry, 27(22), 115048. [Link]
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022-01-10). Weizmann Institute of Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 6. 5-(3,5-DIMETHYL-PYRAZOL-1-YLMETHYL)-FURAN-2-CARBOXYLIC ACID | 312310-14-8 [amp.chemicalbook.com]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. jocpr.com [jocpr.com]
- 9. m.youtube.com [m.youtube.com]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciencescholar.us [sciencescholar.us]
- 14. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1 H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Characterization of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid as a Phosphodiesterase 4 (PDE4) Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the characterization of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, a novel small molecule, as a phosphodiesterase 4 (PDE4) inhibitor. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating its potency, selectivity, and cellular activity. The provided methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible data for researchers in academic and industrial drug discovery settings.
Introduction: The Rationale for Targeting PDE4
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling.[1][2] As a member of the larger phosphodiesterase superfamily, PDE4 is responsible for the specific hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes.[1] By degrading cAMP to its inactive form, 5'-AMP, PDE4 effectively terminates cAMP-mediated signaling events.
The PDE4 family is predominantly expressed in immune and inflammatory cells, making it a key regulator of inflammatory responses.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other cAMP-dependent signaling pathways. This cascade of events ultimately results in the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), and the enhancement of anti-inflammatory cytokines.[1][3] Consequently, PDE4 inhibitors have emerged as a promising therapeutic class for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[1]
The compound this compound is a novel chemical entity with structural motifs suggestive of potential PDE4 inhibitory activity. Its pyrazole and furoic acid moieties are present in other known bioactive molecules, including some PDE inhibitors.[4][5] A thorough characterization of this compound is warranted to determine its potential as a therapeutic agent.
Mechanism of Action: The cAMP Signaling Pathway
The mechanism of action of PDE4 inhibitors is centered on the modulation of the cAMP signaling pathway. The following diagram illustrates the central role of PDE4 in this pathway and the effect of its inhibition.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling, formulation, and interpretation of biological data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | - |
| Molecular Weight | 220.23 g/mol | - |
| Appearance | White to off-white solid | (Hypothetical) |
| Solubility | Soluble in DMSO and ethanol, poorly soluble in water | (Hypothetical) |
| LogP | 1.5 | (Predicted) |
| pKa | 4.2 (acidic) | (Predicted) |
Safety and Handling Precautions
As a novel chemical entity, this compound should be handled with care. General laboratory safety guidelines should always be followed.[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[7][8]
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[9]
For furoic acid and pyrazole derivatives, skin and eye contact should be avoided. In case of contact, rinse the affected area thoroughly with water.[9]
Experimental Protocols
The following protocols provide a step-by-step guide for the initial characterization of this compound as a PDE4 inhibitor.
In Vitro PDE4 Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified PDE4 enzyme. A common method is the fluorescence polarization (FP)-based assay.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well black, low-volume microplates
-
Test compound: this compound
-
Positive control: Rolipram or another known PDE4 inhibitor
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series of the compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired concentration and add it to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorescently labeled cAMP substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Reaction Termination and Detection: Add a stop solution containing a binding agent that specifically binds to the hydrolyzed 5'-AMP product. This binding results in a change in fluorescence polarization.
-
Data Acquisition: Read the fluorescence polarization on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Results: A potent PDE4 inhibitor will exhibit a low nanomolar to micromolar IC50 value. For illustrative purposes, hypothetical data is presented below.
Table 2: Hypothetical IC50 Values for this compound against PDE4 Subtypes
| PDE4 Subtype | IC50 (nM) |
| PDE4A | 150 |
| PDE4B | 50 |
| PDE4C | 200 |
| PDE4D | 75 |
PDE Isozyme Selectivity Profiling
To assess the selectivity of the compound, its inhibitory activity should be tested against a panel of other PDE families (PDE1-11).[10][11] The assay principle is similar to the PDE4 inhibition assay, using the appropriate substrates (cAMP or cGMP) for each PDE family.
Protocol:
Follow the general procedure for the in vitro PDE enzyme inhibition assay, substituting the PDE4 enzyme with other purified recombinant PDE isozymes.
Data Presentation: The selectivity is typically expressed as the fold-selectivity, which is the ratio of the IC50 for the off-target PDE to the IC50 for the target PDE (e.g., IC50(PDE1) / IC50(PDE4B)).
Table 3: Hypothetical PDE Selectivity Profile
| PDE Family | IC50 (nM) | Fold-Selectivity vs. PDE4B |
| PDE4B | 50 | - |
| PDE1 | >10,000 | >200 |
| PDE2 | >10,000 | >200 |
| PDE3 | 5,000 | 100 |
| PDE5 | >10,000 | >200 |
| PDE6 | >10,000 | >200 |
| PDE7 | 8,000 | 160 |
| PDE8 | >10,000 | >200 |
| PDE9 | >10,000 | >200 |
| PDE10 | 7,500 | 150 |
| PDE11 | 6,000 | 120 |
A highly selective compound will have a significantly higher IC50 value for other PDE families compared to PDE4.
Cellular cAMP Accumulation Assay
This assay measures the ability of the compound to increase intracellular cAMP levels in a cellular context.
Materials:
-
A suitable cell line expressing PDE4 (e.g., HEK293, U937)
-
Cell culture medium and supplements
-
Forskolin (an adenylate cyclase activator)
-
Test compound and positive control
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Cell Stimulation: Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration versus the log of the compound concentration and determine the EC50 value (the concentration of compound that elicits a half-maximal increase in cAMP).
TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit the release of TNF-α from primary human immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), isolated from healthy donor blood
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound and positive control (e.g., a known PDE4 inhibitor)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding: Seed the PBMCs in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Cell Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) to induce TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Experimental Workflow and Data Integration
The following diagram outlines the logical flow of experiments for the comprehensive characterization of a novel PDE4 inhibitor.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial characterization of this compound as a potential PDE4 inhibitor. By systematically evaluating its in vitro potency, selectivity, and cellular activity, researchers can gain valuable insights into its therapeutic potential. The successful execution of these experiments will generate the necessary data to support further preclinical development.
References
- Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
-
Carru, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 16(7), 1026. [Link]
- ETH Zurich. (n.d.). Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
-
Gao, Y., et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry, 258, 115579. [Link]
-
Harris, A. L., et al. (1989). Tissue distribution and selective inhibition of subtypes of high affinity cAMP phosphodiesterase. Biochemical Pharmacology, 38(11), 1737-1745. [Link]
- Houslay, M. D., et al. (2005). The phosphodiesterase-4 enzyme family, inflammation and therapeutic opportunities. Drug Discovery Today, 10(22), 1503-1519.
-
Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
- O'Donnell, J. M., & Zhang, H. T. (2004). Antidepressant effects of inhibitors of cAMP phosphodiesterase (PDE4). Trends in Pharmacological Sciences, 25(3), 158-163.
-
ResearchGate. (2025). Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. [Link]
-
Sudo, K., et al. (2007). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 479-484. [Link]
-
Wang, H., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(10), 4979-4994. [Link]
-
Wang, P., et al. (2018). Identification of a PDE4-Specific Pocket for the Design of Selective Inhibitors. Biochemistry, 57(30), 4537-4547. [Link]
-
Wu, J., et al. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Chemistry, 12, 1402293. [Link]
-
Yeh, C. H., et al. (2021). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 64(15), 11486-11503. [Link]
-
Zhang, X., et al. (2005). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal, 392(Pt 2), 371-379. [Link]
-
Zhou, Y., et al. (2011). Synthesis and phosphodiesterase 5 inhibitory activity of new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives containing an N-acylamido group phenyl ring. Archiv der Pharmazie, 344(1), 58-64. [Link]
-
Ko, W. C., et al. (2004). Inhibitory Effects of Flavonoids on Phosphodiesterase Isozymes From Guinea Pig and Their Structure-Activity Relationships. Biochemical Pharmacology, 68(10), 2087-2094. [Link]
Sources
- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 | MDPI [mdpi.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 5. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tissue distribution and selective inhibition of subtypes of high affinity cAMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of flavonoids on phosphodiesterase isozymes from guinea pig and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to In Vitro Antifungal Profiling of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
For: Researchers, scientists, and drug development professionals investigating novel antifungal agents.
Introduction: The Rationale for a New Antifungal Candidate
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, creates a critical need for novel antifungal agents with diverse mechanisms of action.[1][2] The heterocyclic pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antifungal properties.[2][3][4][5] The compound 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid combines the pyrazole moiety with a furoic acid group, presenting a unique chemical architecture for investigation.
This document serves as a comprehensive technical guide, providing a structured, multi-phase approach to characterize the in vitro antifungal properties of this compound. The protocols herein are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7][8][9][10] We will progress logically from initial qualitative screening to quantitative potency determination and, finally, to an assessment of its fungicidal or fungistatic nature.
Compound Preparation and Handling
Proper preparation of the test agent is the foundation of any reliable susceptibility assay.
2.1 Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Sterile, nuclease-free microcentrifuge tubes and conical tubes
2.2 Protocol for 10 mg/mL (100X) Stock Solution
-
Solvent Selection: Due to the predicted hydrophobicity of the compound, DMSO is the recommended solvent for the primary stock solution.[11][12]
-
Weighing: Accurately weigh 10 mg of this compound using a calibrated analytical balance.
-
Dissolution: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Solubilization: Vortex thoroughly for 2-3 minutes. If necessary, gently warm the tube to 37°C to aid dissolution. Ensure no visible particulate matter remains.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Causality Note: A high-concentration stock in 100% DMSO is prepared to ensure that the final concentration of DMSO in the assay wells remains at a non-inhibitory level (typically ≤1%), as higher concentrations can interfere with fungal growth.[12][13]
Phase 1: Qualitative Screening via Disk Diffusion Assay
The disk diffusion assay is a simple, cost-effective preliminary method to determine if the compound exhibits any antifungal activity and to assess the breadth of its activity against various fungal species.[14][15][16]
3.1 Principle of the Assay A sterile paper disk impregnated with the test compound is placed on an agar plate swabbed with a standardized fungal inoculum. As the compound diffuses into the agar, it creates a concentration gradient. If the fungus is susceptible, a clear zone of no growth—the "zone of inhibition"—will form around the disk. The diameter of this zone provides a qualitative measure of the compound's activity.[14]
3.2 Protocol
-
Media Preparation: Use Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue dye for testing yeasts like Candida spp.[14][17] For molds, plain MHA is often sufficient.[18]
-
Inoculum Preparation:
-
For yeasts, suspend several colonies from a 24-hour culture plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).
-
For molds, prepare a conidial suspension from a 7-day old culture and adjust to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[14]
-
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the agar plate in three directions to ensure confluent growth.
-
Disk Preparation & Application:
-
Aseptically apply a known amount of the compound's stock solution (e.g., 10 µL of a 1 mg/mL solution) onto a sterile 6 mm paper disk. Allow the solvent to evaporate completely in a sterile environment.
-
Place the impregnated disk firmly onto the center of the inoculated agar plate.
-
-
Controls: Include a blank disk with solvent (DMSO) only as a negative control and a disk with a known antifungal (e.g., a 25 µg fluconazole disk) as a positive control.[19]
-
Incubation: Incubate plates at 35°C. Examine yeast plates at 24-48 hours and mold plates at 48-72 hours, or until sufficient growth is observed in the control plates.[18]
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm).
Phase 2: Quantitative Analysis via Broth Microdilution Assay
This phase determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible fungal growth.[20] The MIC is the gold-standard metric for antifungal potency. This protocol is adapted from the CLSI M27 document for yeasts.[6][7][21]
4.1 Principle of the Assay A standardized fungal inoculum is challenged with serial two-fold dilutions of the test compound in a 96-well microtiter plate. Following incubation, the wells are visually or spectrophotometrically assessed for growth.[22]
4.2 Experimental Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
4.3 Detailed Protocol
-
Medium: Prepare RPMI-1640 medium buffered to pH 7.0 with MOPS, as specified by CLSI.[14]
-
Compound Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI medium. Start with a high concentration (e.g., 256 µg/mL) to create a wide testing range. These will be your 2X concentration plates.
-
The final volume in each well should be 100 µL.
-
-
Inoculum Preparation: Prepare the fungal inoculum as described in the disk diffusion assay (Step 3.2), but perform a further dilution in RPMI medium to achieve a 2X working concentration (e.g., 1 x 10³ to 5 x 10³ CFU/mL).[23][24]
-
Plate Inoculation: Add 100 µL of the 2X fungal inoculum to each well containing the 2X compound dilutions. This brings the final volume to 200 µL and halves all concentrations to their final 1X testing values.
-
Controls:
-
Growth Control: 100 µL of 2X inoculum + 100 µL of drug-free medium.
-
Sterility Control: 200 µL of drug-free medium.
-
Positive Control: Run a parallel dilution series with a known antifungal like fluconazole or amphotericin B.
-
-
Incubation: Incubate the plates at 35°C for 24 hours (Candida spp.) or longer as needed for other species.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a prominent (typically ≥50%) reduction in growth compared to the growth control well.[22] This can be determined visually or by using a plate reader to measure optical density (OD).
4.4 Example Data Presentation
| Fungal Strain | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 16 | 1 |
| Candida glabrata ATCC 2001 | 32 | 16 |
| Cryptococcus neoformans H99 | 8 | 4 |
| Aspergillus fumigatus ATCC 204305 | >64 | 2 |
Phase 3: Fungicidal vs. Fungistatic Activity Assessment
The MIC value does not distinguish between growth inhibition (fungistatic) and fungal killing (fungicidal). Time-kill assays provide this crucial dynamic information.[25]
5.1 Principle of the Assay A standardized fungal inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to quantify the number of viable cells (CFU/mL). A significant reduction in CFU/mL over time indicates fungicidal activity.[13]
5.2 Protocol
-
Inoculum Preparation: Prepare a fungal suspension in RPMI-1640 medium at a starting concentration of approximately 1 x 10⁵ CFU/mL.[13]
-
Assay Setup: In sterile tubes, add the compound at concentrations corresponding to 1X, 2X, 4X, and 8X the predetermined MIC. Also include a drug-free growth control.
-
Sampling: At time points 0, 2, 4, 8, 12, and 24 hours, remove an aliquot (e.g., 100 µL) from each tube.[25]
-
Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto Sabouraud Dextrose Agar (SDA) plates.
-
Incubation & Counting: Incubate the SDA plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL for each time point.
-
Interpretation:
Potential Mechanism of Action (MoA) Insights
The pyrazole ring is a key feature of azole antifungals, which famously inhibit the enzyme lanosterol 14α-demethylase (CYP51), a critical step in the ergosterol biosynthesis pathway.[1][28][29][30] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and function.[28] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell.[28][30]
6.1 Hypothetical Target Pathway
Caption: Hypothesized inhibition of the fungal ergosterol pathway.
Given its structure, a primary hypothesis is that this compound may function as an ergosterol biosynthesis inhibitor.[1][28] Further experimental work, such as sterol quantification assays (e.g., using GC-MS) on treated fungal cells, would be required to validate this hypothesis.
References
- Title: What are Ergosterol biosynthesis inhibitors and how do they work?
- Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: ANSI Webstore URL
- Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: CLSI URL
- Title: M27 4th Edition | PDF | Infection | Microbiology Source: Scribd URL
- Title: Inhibitors of Ergosterol Biosynthesis as Antifungal Agents Source: Bentham Science Publisher URL
- Title: Antifungal Susceptibility Testing: Current Approaches Source: PMC - PubMed Central URL
- Title: Antifungal Ergosterol Synthesis Inhibitors Source: StatPearls - NCBI Bookshelf - NIH URL
- Title: A disc test of antifungal susceptibility Source: ConnectSci URL
- Title: Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development Source: MDPI URL
- Title: Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents.
- Title: M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts Source: CLSI URL
- Title: Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi Source: ASM Journals URL
- Title: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds Source: NIH URL
- Title: Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes Source: PMC - NIH URL
- Title: Review Standardization of antifungal susceptibility testing Source: ResearchGate URL
- Title: CLSI M27 Antifungal Susceptibility Testing Source: Eurolab URL
- Title: Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms Source: PMC - NIH URL
- Title: Antifungal Susceptibility Testing: Current Approaches Source: Clinical Microbiology Reviews URL
- Title: Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes Source: Medical Mycology | Oxford Academic URL
- Title: Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization Source: PubMed Central URL
- Title: Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi Source: ASM Journals URL
- Title: A Practical Guide to Antifungal Susceptibility Testing Source: PMC - PubMed Central - NIH URL
- Title: EUCAST technical note on the EUCAST definitive document EDef 7.
- Title: Broth Microdilution Screening Method: Detect New Antifungal Compounds Source: YouTube URL
- Title: Application Notes and Protocols for Brodth Microdilution Assay Source: Benchchem URL
- Title: Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94 Source: Benchchem URL
- Title: Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan Source: PubMed URL
- Title: Proposed method for standardized performance of antifungal time-kill testing of yeasts Source: ResearchGate URL
- Title: EUCAST breakpoints for antifungals Source: ResearchGate URL
- Title: EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts.
- Title: Fungi (AFST)
- Title: Validating the Fungicidal vs.
- Title: Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors Source: PubMed URL
- Title: Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods Source: NIH URL
- Title: Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group Source: NIH URL
- Title: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Source: PMC - NIH URL
- Title: Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms Source: PMC - NIH URL
- Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Connect Journals URL
- Title: Antibacterial and antifungal pyrazoles based on different construction strategies Source: PubMed URL
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. testinglab.com [testinglab.com]
- 9. Portico [access.portico.org]
- 10. EUCAST: Fungi (AFST) [eucast.org]
- 11. EUCAST technical note on the EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. connectsci.au [connectsci.au]
- 16. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. academic.oup.com [academic.oup.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. scribd.com [scribd.com]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 29. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for Corrosion Inhibition Studies of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Introduction: A Novel Heterocyclic Compound for Metallic Asset Protection
The relentless degradation of metallic materials due to corrosion represents a significant economic and safety challenge across numerous industries. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue, with a continuous drive towards developing more effective, economical, and environmentally benign molecules. Heterocyclic compounds, particularly those containing nitrogen and oxygen atoms, are of great interest due to the presence of lone pair electrons and π-electrons, which facilitate strong adsorption onto metal surfaces.[1][2]
This guide focuses on 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid , a promising candidate for corrosion inhibition. This molecule uniquely combines the structural features of a pyrazole ring and a furoic acid moiety. Pyrazole derivatives are well-documented as efficient corrosion inhibitors in acidic media, forming a protective barrier on the metal surface.[3][4] The furoic acid group, with its carboxylic acid function and furan ring, introduces additional oxygen heteroatoms and potential coordination sites, which can enhance the molecule's adsorption and protective film-forming capabilities.[2]
These application notes provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the corrosion inhibition performance of this compound and similar heterocyclic compounds. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to guide experimental design and data interpretation.
Proposed Mechanism of Action: A Synergistic Adsorption Model
The corrosion inhibition properties of this compound are predicated on its ability to adsorb onto the metal surface, thereby blocking active corrosion sites. This adsorption is a complex process that can involve both physisorption and chemisorption.[5] The proposed mechanism involves the following key interactions:
-
Physisorption: In acidic solutions, the inhibitor molecule can become protonated. The positively charged molecule then interacts electrostatically with the negatively charged metal surface (due to the adsorption of anions like Cl⁻ from the acid).
-
Chemisorption: This stronger form of adsorption involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the metal atoms. The lone pair electrons on the nitrogen atoms of the pyrazole ring and the oxygen atoms of the furoic acid moiety are the primary sites for this interaction, forming coordinate covalent bonds.[2][3]
-
Protective Film Formation: The adsorbed inhibitor molecules form a protective barrier on the metal surface. This film displaces water molecules and aggressive ions, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[6] Studies on similar pyrazole derivatives have shown them to act as mixed-type inhibitors, meaning they affect both anodic and cathodic reactions.[3][7][8]
The synergistic effect of the pyrazole and furoic acid moieties is expected to result in a densely packed and stable protective film, leading to high inhibition efficiency.
Synthesis Protocol: A Plausible Route to this compound
Step 1: Synthesis of 5-(chloromethyl)-2-furoic acid
-
Oxidation: Dissolve 5-(hydroxymethyl)furfural in a suitable solvent like acetone.
-
Chlorination: Cool the solution in an ice bath and slowly add a chlorinating agent such as thionyl chloride (SOCl₂).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with ice-water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: N-Alkylation of 3,5-dimethylpyrazole
-
Deprotonation: Dissolve 3,5-dimethylpyrazole in a polar aprotic solvent like dimethylformamide (DMF). Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the pyrazole nitrogen.
-
Alkylation: To this mixture, add the 5-(chloromethyl)-2-furoic acid synthesized in Step 1.
-
Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction by TLC.[12]
-
Isolation: After completion, cool the reaction mixture, pour it into water, and acidify to precipitate the product.
-
Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Experimental Protocols for Corrosion Inhibition Assessment
The following protocols outline the key experimental procedures to evaluate the effectiveness of this compound as a corrosion inhibitor. Carbon steel is a common substrate for such studies, and 1 M hydrochloric acid (HCl) is a typical corrosive medium.[3][13]
Weight Loss Method
This gravimetric technique provides a direct measure of the corrosion rate and inhibition efficiency.[14]
Protocol:
-
Specimen Preparation: Prepare carbon steel coupons of known dimensions (e.g., 2.5 cm x 2.5 cm x 0.05 cm).[13] Mechanically polish the coupons with successive grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh each coupon to four decimal places.
-
Immersion: Immerse the coupons in beakers containing 1 M HCl solution without (blank) and with various concentrations of the inhibitor (e.g., 10⁻⁶ M to 10⁻³ M).
-
Exposure: Maintain the beakers at a constant temperature (e.g., 303 K) for a specified period (e.g., 24 hours).
-
Final Weighing: After the exposure period, remove the coupons, clean them chemically to remove corrosion products, rinse, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR = (W_initial - W_final) / (A * t), where W is the weight, A is the surface area, and t is the immersion time.
-
Inhibition Efficiency (IE%): Calculate using: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100.
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and inhibition mechanism. These tests are typically performed using a three-electrode cell setup with a carbon steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (SCE).[3]
Workflow for Electrochemical Analysis:
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. physchemres.org [physchemres.org]
- 3. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. scispace.com [scispace.com]
- 12. rsc.org [rsc.org]
- 13. Experimental and computational approach on the corrosion inhibition properties of two newly pyrazole derivatives on carbon steel in acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Welcome to the technical support guide for the synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers, chemists, and drug development professionals enhance the yield and purity of this important heterocyclic compound.
Section 1: Understanding the Core Synthesis Pathway
The synthesis of this compound is typically achieved via a nucleophilic substitution (SN2) reaction. This involves the N-alkylation of 3,5-dimethylpyrazole with a suitable 5-(halomethyl)-2-furoic acid derivative. The general pathway involves deprotonation of the pyrazole nitrogen to form a nucleophilic pyrazolide anion, which then attacks the electrophilic carbon of the furoic acid side chain, displacing a halide.
The primary challenges in this synthesis are:
-
Controlling Regioselectivity: Alkylation of unsymmetrical pyrazoles can occur at either the N1 or N2 position, potentially leading to a mixture of isomers that are difficult to separate.[1][2]
-
Stability of Starting Materials: Halomethyl furan derivatives can be unstable and may degrade or polymerize under certain conditions.[3]
-
Side Reactions: The carboxylic acid moiety can interfere with the reaction, and competitive side reactions can reduce the overall yield.
Below is a diagram illustrating the key steps and decision points in the synthesis workflow.
Caption: General workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My overall yield is consistently low (<50%). What are the likely causes and how can I fix this?
Answer: Low yield is a multifaceted problem that can originate from several factors. Systematically investigating the following points is crucial.
-
Potential Cause A: Incomplete Deprotonation of Pyrazole
-
Explanation: The N-H bond of the pyrazole must be deprotonated to form the nucleophile. If the base is too weak or used in insufficient quantity, the reaction will be slow or incomplete.
-
Solution: Switch to a stronger base or ensure adequate stoichiometry. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. Alternatively, alkali metal carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially in polar aprotic solvents like DMSO or DMF which enhance their basicity and solubility.[1]
-
-
Potential Cause B: Poor Reactivity of the Alkylating Agent
-
Explanation: The leaving group on the furoic acid derivative is critical for the SN2 reaction. The general reactivity trend for halides is I > Br > Cl.[1] If you are using 5-(chloromethyl)-2-furoic acid, the reaction may be sluggish.
-
Solution:
-
Switch to a Better Leaving Group: If possible, synthesize or procure the 5-(bromomethyl) or 5-(iodomethyl) analogue of the furoic acid.
-
Add a Catalyst: In some cases, adding a catalytic amount of sodium iodide (NaI) can facilitate an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.
-
-
-
Potential Cause C: Degradation of the Furoic Acid Starting Material
-
Explanation: 5-(Chloromethyl)-2-furoic acid and its esters can be unstable, especially at elevated temperatures or upon prolonged storage, often darkening in color.[3] Degradation reduces the amount of active electrophile available for the reaction.
-
Solution:
-
Use Fresh or Purified Starting Material: Ensure the 5-(chloromethyl)-2-furoic acid derivative is of high purity. If it has darkened, consider purification before use.
-
Control Reaction Temperature: Avoid excessively high temperatures. While heating may be necessary, prolonged exposure to high heat can promote decomposition. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
-
Potential Cause D: Suboptimal Solvent Choice
-
Explanation: The solvent plays a critical role in an SN2 reaction. It must solubilize the reagents and favor the reaction kinetics.
-
Solution: Use polar aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents solvate the cation of the base, leaving the anion more "naked" and nucleophilic, thereby accelerating the reaction rate.[1]
-
Question 2: I'm observing significant impurity formation. How can I identify and minimize side products?
Answer: Impurity generation is often due to side reactions or the formation of regioisomers.
-
Potential Cause A: Formation of the N2-Alkylated Isomer
-
Explanation: 3,5-Dimethylpyrazole is symmetric, so alkylation regioselectivity is not an issue. However, if a substituted pyrazole (e.g., 3-methylpyrazole) were used, alkylation could occur at both N1 and N2, leading to isomers.[1][2] For the specified synthesis, this is not a primary concern, but it's a critical concept in pyrazole chemistry. Steric hindrance generally favors alkylation at the less hindered nitrogen atom.[4]
-
Solution (for unsymmetrical pyrazoles): The choice of base and solvent can influence the N1/N2 ratio. For instance, using K₂CO₃ in DMSO is a known method to achieve regioselective N1-alkylation for 3-substituted pyrazoles.[1]
-
-
Potential Cause B: Dimerization or Polymerization
-
Explanation: The reactive 5-(chloromethyl) group can potentially react with another molecule of the furoic acid or the product, leading to dimers or oligomers, especially under harsh conditions.
-
Solution:
-
Slow Addition: Add the 5-(chloromethyl)-2-furoic acid derivative slowly to the solution of the deprotonated pyrazole. This keeps the concentration of the electrophile low at any given time, favoring the desired reaction over self-condensation.
-
Maintain Moderate Temperature: As mentioned, avoid excessive heat.
-
-
Question 3: The final product is difficult to purify. What strategies can improve isolation and purity?
Answer: The product contains both a carboxylic acid and a basic pyrazole ring, which can complicate standard purification techniques.
-
Strategy A: Purification of the Ester Intermediate
-
Explanation: It is often easier to perform the N-alkylation reaction on the methyl or ethyl ester of 5-(chloromethyl)-2-furoic acid. The resulting ester product is less polar and generally easier to purify via column chromatography than the final carboxylic acid.
-
Protocol:
-
Perform the N-alkylation using methyl 5-(chloromethyl)-2-furoate.[3]
-
After workup, purify the resulting ester product, this compound methyl ester, using silica gel column chromatography.
-
Perform a simple saponification (hydrolysis) of the purified ester using a base like NaOH or LiOH, followed by acidic workup to yield the pure carboxylic acid.
-
-
-
Strategy B: Acid/Base Extraction
-
Explanation: The amphoteric nature of the product can be exploited. However, it can also lead to emulsification or poor recovery if the pH is not carefully controlled.
-
Solution: After the initial reaction workup, dissolve the crude product in an organic solvent. Wash with a mild acidic solution (e.g., dilute HCl) to remove any unreacted 3,5-dimethylpyrazole. Then, if impurities are non-acidic, you can extract the product into a mild basic solution (e.g., saturated NaHCO₃), wash the basic aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.
-
-
Strategy C: Crystallization
-
Explanation: If the crude product is reasonably pure, crystallization is an excellent final purification step.
-
Solution: Experiment with various solvent systems. A common approach is to dissolve the crude acid in a solvent in which it is soluble (e.g., hot ethanol, ethyl acetate) and then add a solvent in which it is insoluble (an anti-solvent, e.g., hexanes, heptane) until turbidity is observed. Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Section 3: Optimized Protocol and Data
Based on common challenges, the following protocol uses the more stable and easily purified ester intermediate.
Optimized Two-Step Protocol
Step 1: Synthesis of Methyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate
-
To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF, add a solution of 3,5-dimethylpyrazole (1.0 equivalent) in DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of methyl 5-(chloromethyl)-2-furoate (1.05 equivalents) in DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
Step 2: Saponification to the Final Acid
-
Dissolve the purified ester from Step 1 in a mixture of THF and water.
-
Add Lithium Hydroxide (LiOH, 2-3 equivalents) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify with 1M HCl until the pH is ~2-3.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Table 1: Comparison of Reaction Conditions
The following table summarizes how different parameters can affect the outcome of the N-alkylation step.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ | NaH | DBU | NaH provides faster and more complete deprotonation, often leading to higher yields.[1] |
| Solvent | Acetonitrile | THF | DMSO | DMSO is often superior for reactions with carbonate bases due to better solubility and anion activation.[1] |
| Leaving Group | -Cl | -Br | -I | Reactivity and yield generally follow the trend I > Br > Cl.[1] |
| Temperature | Room Temp | 50 °C | 80 °C | Moderate heating (50 °C) can increase rate, but high temps (>80 °C) risk degradation of the furoate. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the expected purity and appearance of the final product? A1: High-purity this compound should be a white to off-white solid.[5] The melting point and spectroscopic data (¹H NMR, ¹³C NMR, MS) should be consistent with the literature values.
Q2: Can I perform this as a one-pot reaction without isolating the ester? A2: While a one-pot synthesis (alkylation followed by in-situ hydrolysis) is possible, it is not recommended for achieving high purity. Purifying the intermediate ester is a more robust method to remove side products before the final hydrolysis step, ultimately leading to a cleaner final product.
Q3: What are the key safety precautions for this synthesis? A3:
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
5-(Chloromethyl)furan derivatives: These compounds can be lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Solvents: DMF and DMSO are excellent solvents but have specific health considerations. Consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can I confirm the structure and regiochemistry of my product? A4: For 3,5-dimethylpyrazole, regiochemistry is not a concern. However, for other pyrazoles, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool. Specifically, 2D NMR techniques like NOESY can show through-space correlations between the protons on the alkylating chain and the methyl groups on the pyrazole ring, confirming the point of attachment.[4] High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application. Available from: [Link]
-
RSC Publishing. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Available from: [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
ACS Publications. Efficient Synthesis of 2,5-Furandicarboxylic Acid from Furfural Based Platform through Aqueous-Phase Carbonylation. Available from: [Link]
-
RSC Publishing. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Available from: [Link]
-
MDPI. Efficient Synthesis of Biobased Furoic Acid from Corncob via Chemoenzymatic Approach. Available from: [Link]
-
Semantic Scholar. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Available from: [Link]
- Google Patents. Furoic acid preparation method.
-
National Institutes of Health (NIH). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Available from: [Link]
-
TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link]
-
Journal of the American Chemical Society. Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. Available from: [Link]
-
ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
-
Organic Syntheses. 2-FUROIC ACID AND 2-FURYLCARBINOL. Available from: [Link]
-
JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [Link]
-
Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]
-
MDPI. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Available from: [Link]
-
ResearchGate. Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Available from: [Link]
-
RSC Publishing. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]
- 4. mdpi.com [mdpi.com]
- 5. 5-(3,5-DIMETHYL-PYRAZOL-1-YLMETHYL)-FURAN-2-CARBOXYLIC ACID | 312310-14-8 [amp.chemicalbook.com]
- 6. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Welcome to the technical support guide for 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid. This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the potential stability characteristics of this molecule in solution, along with troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Given that specific, published stability data for this exact molecule is limited, this guide is built upon established chemical principles of its core heterocyclic structures—the pyrazole and furan rings—and standard industry practices for stability testing as outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Molecular Structure and Predicted Stability Profile
The stability of this compound is governed by the chemical properties of its three main components: the 3,5-dimethyl-1H-pyrazole ring, the 2-furoic acid moiety, and the methylene bridge connecting them.
-
Pyrazole Ring: The pyrazole ring is generally stable to oxidation.[6] However, it can be susceptible to strong acids and bases, and certain derivatives may show hydrolytic instability, particularly at non-neutral pH.[7]
-
Furoic Acid Moiety: Furan rings, particularly when substituted with a carboxylic acid, can be sensitive to heat, acid, and light.[8][9][10] Under thermal stress, 2-furoic acid is known to undergo decarboxylation to form furan.[11] Photodegradation is also a potential pathway for furan-containing compounds.[8][9]
-
Methylene Bridge: The linkage between the two rings is a potential site for chemical reactions, although it is generally more stable than the heterocyclic rings themselves.
Based on these structural components, the primary degradation pathways to anticipate are hydrolysis , photodegradation , and thermal degradation .
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that will influence the stability of my compound in solution?
A1: The stability of this compound in solution will be primarily influenced by pH, temperature, light exposure, and the presence of oxidative agents.
Q2: In which pH range is the compound likely to be most stable?
A2: While specific data is unavailable, molecules with carboxylic acid and pyrazole functionalities are often most stable in a slightly acidic to neutral pH range (pH 4-7). Highly acidic or alkaline conditions may catalyze the hydrolysis of the furan ring or affect the pyrazole structure.
Q3: Is this compound sensitive to light? What precautions should I take?
A3: Yes, furan-containing compounds can be susceptible to photodegradation.[8][9] It is highly recommended to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil, especially during long-term storage or prolonged experiments.
Q4: What is the recommended storage temperature for solutions of this compound?
A4: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, solutions should be frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q5: What solvents are recommended for preparing stock solutions?
A5: The choice of solvent will depend on the experimental requirements. For initial solubility and stability screening, common solvents such as DMSO, ethanol, or methanol are appropriate. For aqueous-based assays, it is crucial to determine the compound's stability in the final buffer system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time in an aqueous buffer. | Hydrolytic Degradation: The compound may be unstable at the pH of your buffer. | Perform a pH stability profile. Prepare solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the compound concentration over time using a stability-indicating analytical method like HPLC. |
| Inconsistent results between experiments run on different days. | Photodegradation: Exposure to ambient light during sample preparation and handling may be causing degradation. | Protect all solutions from light at all stages of the experiment. Use amber vials and minimize exposure to direct light. |
| Formation of unknown peaks in chromatograms. | Oxidative Degradation: The compound may be reacting with dissolved oxygen or other oxidizing agents in the solution. | Degas your solvents and buffers. Consider adding an antioxidant (with appropriate controls) if oxidative degradation is confirmed. |
| Precipitation of the compound from the solution. | Poor Solubility or pH-dependent solubility: The compound may be precipitating out of solution due to low solubility in the chosen solvent or a change in pH. | Determine the solubility of the compound in your experimental buffer. Ensure the final concentration is below the solubility limit. For compounds with a carboxylic acid, solubility is often pH-dependent. |
Experimental Protocols: Assessing Solution Stability
To rigorously determine the stability of this compound, a forced degradation study is recommended.[12][13][14] This involves intentionally stressing the compound under various conditions to identify potential degradation products and pathways.[15][16]
This protocol is designed to provide a preliminary understanding of the compound's stability profile.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 80°C for 24 hours. Then, prepare a 100 µg/mL solution.
-
Photodegradation: Expose a 100 µg/mL solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1] A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.[17][18] A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point. Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
| Stress Condition | Expected Outcome if Unstable | Potential Degradation Pathway |
| Acid Hydrolysis | Decrease in parent peak, new peaks appear | Hydrolysis of the furan ring |
| Base Hydrolysis | Decrease in parent peak, new peaks appear | Hydrolysis of the furan or pyrazole ring |
| Oxidation | Decrease in parent peak, new peaks appear | Oxidation of the furan or pyrazole ring |
| Thermal | Decrease in parent peak, new peaks appear | Decarboxylation of the furoic acid |
| Photochemical | Decrease in parent peak, new peaks appear | Photodegradation of the furan ring |
Visualizing the Stability Assessment Workflow
The following diagram outlines the logical flow for assessing the stability of a novel compound like this compound.
Caption: Workflow for assessing the stability of a novel compound.
References
-
Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (2022). Chemical Research in Toxicology, 35(11), 2014–2024. Available from: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available from: [Link]
-
ICH releases overhauled stability guideline for consultation. (2025). RAPS. Available from: [Link]
-
Quality Guidelines. (n.d.). ICH. Available from: [Link]
-
ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. (2003). ICH. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. Available from: [Link]
-
Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (2022). Chemical Research in Toxicology. Available from: [Link]
-
Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Available from: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2012). Journal of Medicinal Chemistry, 55(17), 7650-7663. Available from: [Link]
-
How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass Laboratories Inc. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available from: [Link]
-
Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot. Available from: [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]
-
Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. (2022). Polymers, 14(21), 4689. Available from: [Link]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). Applied Microbiology and Biotechnology, 92(6), 1095-1105. Available from: [Link]
-
Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. (2011). Applied Microbiology and Biotechnology. Available from: [Link]
-
Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2012). Food Chemistry, 132(4), 1847-1853. Available from: [Link]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). Applied Microbiology and Biotechnology. Available from: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7). Available from: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(5), 1436. Available from: [Link]
-
Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2026). Molecules, 31(2), 489. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. Available from: [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Available from: [Link]
-
Chemical structures of the different furan-based compounds reported in this review. (n.d.). ResearchGate. Available from: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). Molecules, 25(23), 5727. Available from: [Link]
-
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). IntechOpen. Available from: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(13), 5183. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available from: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2019). The Journal of Organic Chemistry, 84(10), 6438–6446. Available from: [Link]
-
Analytical Techniques for the Assessment of Drug Stability. (2022). IntechOpen. Available from: [Link]
-
ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. (2018). NCBI Bookshelf. Available from: [Link]
-
General scheme of the study of furan stability. (n.d.). ResearchGate. Available from: [Link]
-
Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016). BioProcess International. Available from: [Link]
Sources
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ijnrd.org [ijnrd.org]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijsdr.org [ijsdr.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. onyxipca.com [onyxipca.com]
- 15. cdn2.hubspot.net [cdn2.hubspot.net]
- 16. biomedres.us [biomedres.us]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Welcome to the technical support guide for the synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic sequence. Our approach is grounded in established chemical principles and field-proven insights to ensure reliability and reproducibility in your experiments.
Overview of the Synthetic Pathway
The synthesis of the target molecule is most efficiently achieved via a two-step process. The core transformation is an N-alkylation of 3,5-dimethylpyrazole with a suitable 5-substituted-2-furoic acid derivative, followed by the hydrolysis of an ester protecting group. This pathway is selected for its reliability and use of readily available starting materials.
The key steps are:
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Step 1: N-Alkylation. A nucleophilic substitution reaction between 3,5-dimethylpyrazole and an ester of 5-(halomethyl)-2-furoic acid (e.g., methyl 5-(chloromethyl)-2-furoate) in the presence of a base.
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Step 2: Saponification. Hydrolysis of the resulting methyl ester intermediate to yield the final carboxylic acid product.
Caption: General two-step workflow for the synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: I am observing very low or no conversion to the product in the N-alkylation step. What are the likely causes?
Low conversion is a common issue that can typically be traced to one of four key areas: starting material purity, base selection, solvent choice, or reaction temperature.
-
Cause A: Purity of Starting Materials
-
Insight: Impurities in either the 3,5-dimethylpyrazole or the methyl 5-(chloromethyl)-2-furoate can inhibit the reaction or introduce side products. The furoate starting material, in particular, can be susceptible to degradation over time.
-
Solution:
-
Verify Purity: Confirm the purity of your starting materials using NMR or GC-MS. 3,5-dimethylpyrazole should appear as clean, white, fluffy crystals when pure[1].
-
Purification: If necessary, recrystallize the 3,5-dimethylpyrazole from water[1]. The methyl 5-(chloromethyl)-2-furoate can be purified by column chromatography, but it is often best to use it as fresh as possible after its synthesis[2].
-
-
-
Cause B: Ineffective Base
-
Insight: The N-alkylation of a pyrazole requires a base to deprotonate the N-H proton, making the nitrogen a more potent nucleophile. The pKa of the pyrazole N-H is approximately 14, so a sufficiently strong base is required.
-
Solution:
-
Mild Base (Initial Attempt): Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points. They are generally sufficient and minimize side reactions.
-
Stronger Base (If Needed): If conversion remains low, a stronger base like sodium hydride (NaH, 60% dispersion in mineral oil) can be used. Exercise caution, as NaH is highly reactive and requires an anhydrous, inert atmosphere.
-
Homogeneous vs. Heterogeneous: K₂CO₃ and Cs₂CO₃ are heterogeneous in many organic solvents, which can slow the reaction. Using a phase-transfer catalyst or switching to a solvent where the base has some solubility (like DMF) can improve reaction rates[3].
-
-
-
Cause C: Inappropriate Solvent
-
Insight: This is an Sₙ2-type reaction. The ideal solvent should be polar and aprotic to solvate the cation of the base and increase the nucleophilicity of the pyrazole anion, without solvating the anion itself.
-
Solution:
-
Recommended Solvents: N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are highly effective solvents for this transformation[3]. Dimethyl sulfoxide (DMSO) is also an option but can complicate product workup.
-
Solvents to Avoid: Protic solvents like ethanol or water should be avoided as they can protonate the pyrazole anion and interfere with the reaction. Non-polar solvents like toluene or hexane are generally poor choices as they do not facilitate the reaction effectively. For some pyrazole syntheses, aprotic dipolar solvents give better results than polar protic ones[4][5].
-
-
-
Cause D: Sub-optimal Temperature
-
Insight: While many N-alkylations proceed at room temperature, this specific reaction may require gentle heating to achieve a reasonable rate.
-
Solution:
-
Initial Temperature: Start the reaction at room temperature (20-25 °C) and monitor by TLC or LC-MS.
-
Increase Temperature: If no significant conversion is observed after 2-4 hours, gradually heat the reaction to 50-60 °C. Exceeding 80 °C may lead to decomposition of the furoate starting material. In some pyrazole syntheses, increasing the temperature to 60 °C improved yields, but higher temperatures were detrimental[6].
-
-
Question 2: My reaction produces a mixture of products, making purification difficult. What is happening?
The primary cause of product mixtures in pyrazole alkylation is a lack of regioselectivity. However, for 3,5-dimethylpyrazole, the starting material is symmetrical, so N1 and N2 alkylation lead to the same product. Therefore, other side reactions are more likely.
-
Cause A: O-Alkylation
-
Insight: Although N-alkylation is electronically favored, some O-alkylation of the furoate ester can occur under certain conditions, though it is less common.
-
Solution: This is rarely a major issue. Sticking to the recommended polar aprotic solvents (DMF, MeCN) and moderately strong bases (K₂CO₃) will heavily favor N-alkylation.
-
-
Cause B: Decomposition
-
Insight: The starting material, methyl 5-(chloromethyl)-2-furoate, can be unstable, especially when heated in the presence of a base, leading to polymerization or other degradation pathways.
-
Solution: Add the furoate solution slowly to the mixture of 3,5-dimethylpyrazole and base. This keeps the instantaneous concentration of the electrophile low, minimizing self-reaction. Avoid excessive heating.
-
Question 3: I have successfully synthesized the ester intermediate, but I am struggling with the final hydrolysis (saponification) step. What should I do?
Hydrolysis issues often stem from incomplete reaction or difficulties during the aqueous workup.
-
Cause A: Incomplete Hydrolysis
-
Insight: Steric hindrance around the ester is minimal, so the reaction should proceed well. Incomplete reaction is usually due to insufficient base or time.
-
Solution:
-
Reagents: Use 1.5 to 2.0 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH). LiOH is often preferred for its high reactivity and fewer side reactions.
-
Solvent System: A mixture of THF and water (e.g., 3:1 or 2:1) is ideal to ensure all reagents are in solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester spot has completely disappeared.
-
-
-
Cause B: Difficult Workup/Isolation
-
Insight: After hydrolysis, the product exists as a carboxylate salt in the basic aqueous solution. It must be carefully acidified to precipitate the neutral carboxylic acid.
-
Solution:
-
Quenching: After the reaction is complete, remove the organic solvent (THF) under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add 1M HCl with vigorous stirring until the pH is approximately 3-4.
-
Isolation: The product should precipitate as a solid. If it oils out, try extracting the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. The product can then be isolated by evaporating the solvent. For purification, consider forming an acid addition salt and then crystallizing it[7].
-
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q: Which starting material is better for the alkylation: methyl 5-(chloromethyl)-2-furoate or the bromo-analogue?
-
A: The bromo-analogue is more reactive than the chloro-analogue and may allow for milder reaction conditions (lower temperature, weaker base). However, the chloro-analogue is often more stable, more readily available, and less expensive. For this synthesis, methyl 5-(chloromethyl)-2-furoate is typically sufficient and recommended.
-
-
Q: How can I effectively monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product will be more polar than the furoate starting material but less polar than the 3,5-dimethylpyrazole. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal.
-
-
Q: What is a realistic yield to expect for this two-step synthesis?
-
A: With optimized conditions, the N-alkylation step can yield 70-90%. The saponification step is typically very high-yielding, often >95%. An overall yield of 65-85% is a realistic and achievable target.
-
-
Q: Can I perform this as a one-pot reaction?
-
A: It is not recommended. The conditions for N-alkylation (anhydrous, organic solvent) are incompatible with the conditions for saponification (aqueous). Attempting a one-pot synthesis would likely result in a complex mixture and very low yields. A one-pot synthesis of a pyrazole followed by a subsequent reaction has been reported, but it requires careful solvent and reagent management[8].
-
Optimized Experimental Protocols
Protocol 1: Synthesis of Methyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate
| Parameter | Recommended Condition |
| Base | Anhydrous K₂CO₃ (1.5 equiv.) or Cs₂CO₃ (1.5 equiv.) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | Start at Room Temperature, heat to 60 °C if needed |
| Reaction Time | 4-12 hours (monitor by TLC) |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,5-dimethylpyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the pyrazole).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve methyl 5-(chloromethyl)-2-furoate (1.1 eq) in a small amount of anhydrous DMF.
-
Add the furoate solution dropwise to the pyrazole suspension over 15-20 minutes.
-
Stir the reaction at room temperature and monitor its progress every 2 hours using TLC.
-
If the reaction is sluggish after 4 hours, heat the mixture to 60 °C and continue to monitor.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester product.
Protocol 2: Synthesis of this compound
Step-by-Step Methodology:
-
Dissolve the purified methyl ester from Protocol 1 (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add LiOH·H₂O (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until all starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by slowly adding 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product. If no solid forms, extract with ethyl acetate and process as described in the troubleshooting guide.
References
-
Al-Hourani, B. (2025). ChemInform Abstract: Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. ResearchGate. Available at: [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Sangwan, S., et al. (2019). Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Yadav, D., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available at: [Link]
-
Gomha, S. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of spirooxindole-furo[2,3-c]pyrazole derivatives 83. Available at: [Link]
-
Li, J., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of furo[2,3-c]pyrazole derivatives 226. Available at: [Link]
-
Guda, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
-
Matos, J., et al. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]
- Aggarwal, N., et al. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Institutional Pharmacy and Life Sciences.
-
Stanovnik, B., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank. Available at: [Link]
- Journal of Chemical and Pharmaceutical Research. (2015).
- Trade Science Inc. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Jung, J. C. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Semantic Scholar. Available at: [Link]
-
Gu, Y., et al. (2012). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link]
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
-
Cui, Z., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Galkina, M. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. Available at: [Link]
-
Biomolecules. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available at: [Link]
- Google Patents. (n.d.). US8710250B2 - Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof.
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Available at: [Link]
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
Sources
- 1. reddit.com [reddit.com]
- 2. US8710250B2 - Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioassays for 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Welcome to the technical support guide for researchers working with 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS No. 312310-14-8). This resource is designed to provide expert guidance and field-proven insights to help you navigate the complexities of bioassay development and execution. As scientists, we understand that transitioning from a chemical structure to reliable biological data is a journey fraught with challenges. This guide is structured to anticipate those challenges, offering not just solutions but the underlying rationale to empower your experimental design.
The development of small-molecule drugs is an iterative process, where only a fraction of synthesized compounds advance to clinical approval[1]. Success hinges on robust, reproducible, and well-characterized bioassays. This center will address common pitfalls in a direct question-and-answer format, covering everything from initial compound handling to troubleshooting complex cell-based assays.
Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Assay Design
This section addresses foundational questions regarding the physicochemical properties and initial experimental considerations for this compound.
Q1: What are the primary challenges I should anticipate when working with this compound?
A1: Based on its structure—a heterocyclic pyrazole linked to a furoic acid core—you should be mindful of three key areas:
-
Solubility: Furoic acid derivatives can have limited aqueous solubility. The carboxylic acid group provides a handle for creating salts to improve this, but the overall molecule is largely hydrophobic. Poor solubility is a primary driver of low bioavailability and in-vitro artifacts[2].
-
Stability: The furan ring can be susceptible to oxidative degradation, and the entire molecule's stability in various solvents and buffer systems over time should not be assumed.
-
Assay Interference: Furan and pyrazole moieties can possess intrinsic fluorescence or interfere with common assay detection systems (e.g., luciferase, fluorescent proteins). This necessitates careful selection of assay technology and appropriate counter-screens.
Q2: How should I prepare stock solutions to ensure consistency and prevent degradation?
A2: Proper stock solution preparation is critical for reproducibility. Organic solvents are typically required for initial dissolution[3].
Recommended Stock Solution Protocol:
-
Solvent Selection: Begin with a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common first choice for its high solubilizing power. Based on data for similar furoic acid derivatives, ethanol and dimethylformamide (DMF) are also viable options[4].
-
Dissolution: Prepare a high-concentration stock (e.g., 10-50 mM). Add the solvent to the pre-weighed solid compound. Use gentle vortexing and sonication in a water bath to aid dissolution. Visually inspect for any remaining particulates.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store at -20°C or -80°C for long-term stability. A stability of ≥4 years is reported for a similar compound when stored at -20°C as a solid[4].
-
Aqueous Dilutions: When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer or cell culture medium immediately before use. Be aware that the final DMSO concentration should be kept low (typically <0.5%) and consistent across all wells, including controls, as it can have physiological effects on cells.
Table 1: Solubility of Structurally Related Furoic Acid Derivatives
| Solvent | 5-Hydroxymethyl-2-furancarboxylic Acid Solubility | General Recommendations for Your Compound |
| DMSO | ~10 mg/mL[3] | Primary choice for initial stock solution. |
| Ethanol | ~100 mg/mL[3] | Excellent alternative to DMSO. |
| DMF | ~15 mg/mL[4] | Viable option, but can be more toxic to cells. |
| PBS (pH 7.2) | ~1 mg/mL[4] | Expect low aqueous solubility. |
Q3: What potential biological activities or targets should I consider for initial screening?
A3: The pyrazole and furan rings are common scaffolds in medicinal chemistry with a wide range of activities[5]. Without specific data for this molecule, a rational approach involves considering the activities of its components:
-
Pyrazole Derivatives: Known to possess anti-inflammatory, antibacterial, analgesic, and kinase inhibitory activities[5][6].
-
Furoic Acid Derivatives: Have been investigated as preservatives, flavoring agents, and for hypolipidemic effects[7][8]. Some complex derivatives act as tyrosine kinase inhibitors[9] or urate transporter 1 (URAT-1) inhibitors[10].
Given this, initial screens could logically include cell proliferation assays on cancer cell lines, anti-inflammatory assays (e.g., measuring cytokine release), or broad kinase inhibitor panels.
Section 2: Troubleshooting Guide for Bioassays
This guide addresses specific, common problems encountered during assay execution.
Problem 1: Inconsistent results or high variability between replicate wells.
-
Potential Cause 1: Cell Seeding Inconsistency. Uneven cell distribution is a major source of variability in cell-based assays[11][12].
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before plating by gently triturating and checking for clumps under a microscope.
-
Mix the cell suspension between pipetting every few rows of a microplate to prevent settling.
-
Use a consistent pipetting technique, dispensing liquid against the side of the well to avoid disrupting cells already plated.
-
Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling.
-
-
-
Potential Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.
-
Troubleshooting Steps:
-
Do not use the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
-
Ensure proper humidity control in your incubator.
-
-
-
Potential Cause 3: Compound Precipitation. The compound may be precipitating out of the aqueous medium upon dilution from the DMSO stock.
-
Troubleshooting Steps:
-
Prepare the highest concentration of your compound in media and visually inspect it under a microscope for precipitates or crystals.
-
Perform a solubility test by creating a serial dilution in your final assay buffer and measuring turbidity with a plate reader.
-
-
Caption: Troubleshooting workflow for high assay variability.
Problem 2: Low signal-to-noise ratio or weak biological response.
-
Potential Cause 1: Suboptimal Assay Conditions. The incubation time, cell density, or reagent concentrations may not be optimal.
-
Troubleshooting Steps:
-
Run a matrix experiment to optimize cell number per well and compound incubation time.
-
Titrate critical reagents (e.g., antibodies, substrates) to find the optimal concentration for a robust signal.
-
-
-
Potential Cause 2: Low Compound Potency or Incorrect Target. The compound may not be active against the chosen cell line or target, or the mechanism of action is not what was hypothesized.
-
Troubleshooting Steps:
-
Expand screening to a broader panel of cell lines or targets.
-
Ensure your positive control for the assay is behaving as expected. If the positive control is weak, the issue lies with the assay system itself.
-
-
-
Potential Cause 3: Incorrect Plate Reader Settings. For fluorescence or luminescence assays, settings like gain, focal height, and integration time are critical.[13]
-
Troubleshooting Steps:
-
Gain Setting: Adjust the gain using a positive control well to maximize the signal without saturating the detector.[13]
-
Focal Height: For adherent cells, the signal originates from the bottom of the well. Ensure the reader's focal height is optimized for this position to improve sensitivity.[13]
-
Well Scanning: If the signal is heterogeneous (e.g., due to cell clumping), use a well-scanning feature (orbital or spiral scan) to get a more representative reading from the entire well surface.[13]
-
-
Problem 3: High background signal or suspected off-target effects.
-
Potential Cause 1: Compound Autofluorescence. The compound itself may fluoresce at the excitation/emission wavelengths of your assay, creating a high background.
-
Troubleshooting Steps:
-
Run a plate containing only assay medium and serial dilutions of your compound.
-
Read the plate at the same wavelengths used in your assay. A dose-dependent increase in signal indicates compound autofluorescence.
-
If autofluorescence is an issue, consider switching to a different detection modality (e.g., luminescence or absorbance-based).
-
-
-
Potential Cause 2: Assay Technology Interference. The compound may directly inhibit or activate a reporter enzyme (e.g., luciferase in Promega's CellTiter-Glo® assay).
-
Troubleshooting Steps:
-
Perform a counter-screen in a cell-free system. Add your compound directly to the assay reagents (e.g., luciferase, substrate, and ATP) to see if it alters the signal.
-
If interference is confirmed, an orthogonal cell viability assay (e.g., MTS/MTT absorbance assay or a membrane integrity assay) should be used to validate hits.
-
-
-
Potential Cause 3: Media Component Interference. Common media components like phenol red and fetal bovine serum can contribute to background fluorescence.[13]
-
Troubleshooting Steps:
-
Switch to a phenol red-free medium for the assay.
-
Reduce the serum concentration during the compound treatment period or switch to a serum-free formulation if your cells can tolerate it.
-
-
Caption: Potential sources of signal in a bioassay.
Section 3: Standard Operating Protocol - Primary Cell Viability Screen
This protocol provides a robust starting point for assessing the cytotoxic or cytostatic effects of this compound using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Objective: To determine the dose-dependent effect of the compound on cell viability by measuring intracellular ATP levels.
Materials:
-
Cells of interest in culture
-
White, solid-bottom, TC-treated 96-well plates
-
Compound stock solution (10 mM in DMSO)
-
Appropriate cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Plating: a. Harvest and count cells, ensuring >95% viability. b. Resuspend cells to the optimized seeding density (e.g., 5,000 cells/100 µL) in culture medium. c. Dispense 100 µL of the cell suspension into each well of a 96-well plate (excluding perimeter wells). d. Incubate for 24 hours to allow cells to attach and resume logarithmic growth.
-
Compound Treatment: a. Prepare a serial dilution of the compound in culture medium. Start with a 2X final concentration plate. For a final concentration range of 100 µM to 0.1 µM, your 2X plate would range from 200 µM to 0.2 µM. b. Include "vehicle control" wells (medium with the same final DMSO concentration as the highest compound dose) and "untreated control" wells (medium only). c. Carefully remove 100 µL of medium from the cell plate and add 100 µL of the 2X compound dilutions. d. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Assay Readout: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of reagent to each well. d. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read luminescence on a plate reader with an integration time of 0.5 to 1 second per well.
-
Data Analysis: a. Normalize the data: % Viability = (RLU_sample / RLU_vehicle_control) * 100. b. Plot the % Viability against the log of the compound concentration. c. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
References
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]
-
Troubleshooting Cell-based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega GmbH. [Link]
-
How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]
-
Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH GmbH. [Link]
-
Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016). LCGC International. [Link]
-
2-Furancarboxylic acid. (n.d.). PubChem. [Link]
-
The Challenges In Small Molecule Drug Development – Part I. (2018). Tempo Bioscience. [Link]
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022). Weizmann Institute of Science. [Link]
-
5-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2-furancarboxylic acid. (n.d.). PubChem. [Link]
-
Challenges of Small Molecule Production. (n.d.). Agilent. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Furo[3,2-c]pyrazole-5-carbimidates. (2019). SciSpace. [Link]
-
2-Furoic acid. (n.d.). Wikipedia. [Link]
-
Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs. (n.d.). PubMed Central. [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor... (2003). PubMed. [Link]
-
Design, synthesis and biological evaluation of novel 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as potent potassium-competitive acid blockers. (2022). PubMed. [Link]
-
2-Furancarboxylic acid,5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-. (n.d.). Axsyn. [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]
-
3,4-Dimethylpyrazole phosphate and 2-(N-3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture nitrification inhibitors: Quantification in plant tissues and toxicity assays. (2018). PubMed. [Link]
-
3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (n.d.). MDPI. [Link]
-
Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors... (2025). PubMed. [Link]
Sources
- 1. The Challenges In Small Molecule Drug Development – Part I - Tempo Bioscience [tempobioscience.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scispace.com [scispace.com]
- 6. tsijournals.com [tsijournals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 12. m.youtube.com [m.youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to Validating the Antifungal Activity of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
The rise of invasive fungal infections, coupled with an increase in antifungal resistance, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action. One such area of exploration is in heterocyclic compounds, with pyrazole derivatives showing considerable promise in agricultural and medicinal applications due to their broad biological activities.[1][2][3] This guide provides a comprehensive framework for the initial in vitro validation of a novel pyrazole-furan hybrid compound, 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid , hereafter referred to as Compound X .
This document will detail the essential experimental protocols, comparative analyses, and data interpretation required to build a robust preliminary profile of Compound X's antifungal potential. By comparing its performance against established clinical agents, we can ascertain its relative potency and selectivity, critical first steps in the drug development pipeline.
Comparator Selection: Establishing a Performance Baseline
To effectively evaluate the antifungal potential of Compound X, it is crucial to benchmark its activity against well-characterized, clinically relevant antifungal drugs. The selected comparators should ideally represent different classes with distinct mechanisms of action, providing a broad context for the new compound's performance.
-
Fluconazole: A first-generation triazole, fluconazole is a widely used fungistatic agent.[4][5] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Its inclusion provides a benchmark against a common fungistatic therapy.
-
Amphotericin B: A polyene macrolide, Amphotericin B is a potent, broad-spectrum fungicidal agent.[4][5] It acts by binding directly to ergosterol in the fungal cell membrane, leading to the formation of pores that cause leakage of intracellular contents and cell death.[5] This serves as a benchmark for fungicidal activity.
In Vitro Antifungal Susceptibility Testing
The cornerstone of validating a new antifungal agent is determining its direct effect on fungal growth. The Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods that ensure reproducibility and allow for comparison across studies.[6][7]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8] This protocol is adapted from the CLSI M27 and M38 standards for yeasts and filamentous fungi, respectively.[9][10]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antifungal Stock Solutions: Dissolve Compound X, fluconazole, and amphotericin B in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Inoculum Preparation:
-
For yeasts (Candida albicans, Cryptococcus neoformans): Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[11] Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[8]
-
For filamentous fungi (Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing a surfactant (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4–5 x 10⁴ CFU/mL using a hemocytometer.[8]
-
-
Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in RPMI-1640 medium to achieve a range of desired final concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (inoculum, no drug) and a sterility control well (medium, no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.[8][12]
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is a complete inhibition of visible growth compared to the drug-free growth control.
Minimum Fungicidal Concentration (MFC) Determination
While MIC indicates growth inhibition (fungistatic activity), the MFC determines the lowest concentration of an agent that kills the fungus (fungicidal activity). The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction in the initial inoculum.[13]
Experimental Protocol: MFC Determination
-
Perform MIC Assay: Following the MIC determination as described above.
-
Subculturing: From each well that shows complete growth inhibition (i.e., at and above the MIC), take a small aliquot (e.g., 20 µL) and plate it onto a drug-free agar medium (e.g., Sabouraud Dextrose Agar).[14][15]
-
Incubation: Incubate the agar plates at 35°C until growth is clearly visible in subcultures from the growth control well.
-
Endpoint Reading: The MFC is the lowest concentration of the compound from the original MIC plate that yields no fungal growth or fewer than three colonies on the agar subculture, corresponding to a ≥99.9% kill rate.[15]
Illustrative Antifungal Efficacy Data
The following table presents hypothetical data for Compound X against a panel of clinically relevant fungal pathogens, compared to fluconazole and amphotericin B.
| Fungal Strain | Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | Compound X | 0.25 | 0.5 | 2 |
| Fluconazole | 0.5 | >64 | >128 | |
| Amphotericin B | 0.5 | 1 | 2 | |
| Cryptococcus neoformans | Compound X | 0.125 | 0.25 | 2 |
| Fluconazole | 4 | >64 | >16 | |
| Amphotericin B | 0.25 | 0.5 | 2 | |
| Aspergillus fumigatus | Compound X | 0.5 | 1 | 2 |
| Fluconazole | >64 | >64 | - | |
| Amphotericin B | 1 | 2 | 2 |
Interpretation Note: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, whereas a ratio >4 suggests fungistatic activity.
Selectivity and Cytotoxicity Assessment
A promising antifungal candidate must be selectively toxic to fungal cells while exhibiting minimal toxicity to host mammalian cells. This is a critical parameter for determining the potential therapeutic window of a new compound. The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[16][17]
In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which can be solubilized and quantified.[17]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a human cell line (e.g., HEK293 - human embryonic kidney cells) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[17]
-
Compound Exposure: Treat the cells with serial dilutions of Compound X and the comparator drugs for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Selectivity Index (SI)
The Selectivity Index is a crucial ratio that quantifies the differential activity of a compound. It is calculated by dividing the cytotoxicity (CC50) by the antifungal activity (MIC).[18][19]
SI = CC50 / MIC
A higher SI value indicates greater selectivity for the fungal pathogen over host cells, which is a highly desirable characteristic for a potential therapeutic agent.[20][21]
Illustrative Selectivity Data
This table presents hypothetical cytotoxicity and selectivity index data.
| Compound | Cell Line | CC50 (µg/mL) | Fungal Strain | MIC (µg/mL) | Selectivity Index (SI) |
| Compound X | HEK293 | >128 | C. albicans | 0.25 | >512 |
| C. neoformans | 0.125 | >1024 | |||
| A. fumigatus | 0.5 | >256 | |||
| Fluconazole | HEK293 | >1000 | C. albicans | 0.5 | >2000 |
| C. neoformans | 4 | >250 | |||
| Amphotericin B | HEK293 | 5 | C. albicans | 0.5 | 10 |
| C. neoformans | 0.25 | 20 | |||
| A. fumigatus | 1 | 5 |
Visualization of Experimental Workflow
To provide a clear overview of the validation process, the following diagrams illustrate the key experimental stages.
Caption: Overall experimental workflow for antifungal validation.
Discussion and Future Directions
The hypothetical data presented suggests that Compound X exhibits potent fungicidal activity against a range of pathogenic fungi, with MIC values comparable to or better than the standard agents, fluconazole and amphotericin B. Notably, its broad spectrum of activity, including against Aspergillus fumigatus where fluconazole is ineffective, is a promising feature.
The calculated MFC/MIC ratios of 2 indicate strong fungicidal potential. Furthermore, the high CC50 value (>128 µg/mL) results in an excellent selectivity index, suggesting a wide therapeutic window and low potential for host cell toxicity, a significant advantage over a compound like amphotericin B.
Based on this strong preliminary profile, the following steps are logical progressions in the research and development of Compound X:
Caption: Future research pathway for a promising antifungal lead.
These advanced studies are essential to understand the compound's mode of action, evaluate its performance in a physiological context, and refine its chemical structure to optimize its drug-like properties. The initial validation outlined in this guide serves as the critical foundation upon which these subsequent, more complex investigations are built.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Song, M., et al. (2015). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. Retrieved from [Link]
-
Wang, X., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Li, H., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Retrieved from [Link]
-
Pierce, C. G., & Lopez-Ribot, J. L. (2013). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology. Retrieved from [Link]
-
Sun, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Li, H., et al. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules. Retrieved from [Link]
-
Scordino, F., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. Retrieved from [Link]
-
ResearchGate. (2023). Minimum fungicidal concentration assessment method. Retrieved from [Link]
-
Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2015). Comparing Etest and Broth Microdilution for Antifungal Susceptibility Testing of the Most-Relevant Pathogenic Molds. Journal of Clinical Microbiology. Retrieved from [Link]
-
Meletiadis, J., et al. (2003). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. Retrieved from [Link]
-
Meletiadis, J., et al. (2005). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology. Retrieved from [Link]
-
de Sá, A. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Retrieved from [Link]
-
Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Retrieved from [Link]
-
Guarro, J., et al. (1996). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology. Retrieved from [Link]
-
Fachin, A. L., et al. (2003). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology. Retrieved from [Link]
-
de Oliveira, V. M., et al. (2022). A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms. Mycoses. Retrieved from [Link]
-
Falahati, M., et al. (2005). COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Miceli, M. H., & Kauffman, C. A. (2018). Antifungal Agents. Infectious Disease Clinics of North America. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
-
Sanford Guide. (n.d.). Antifungal Agents: Spectra of Activity. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Leocádio, A. M., et al. (2025). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. Journal of Fungi. Retrieved from [Link]
-
Wei, D., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. Scientific Reports. Retrieved from [Link]
-
DeLogu, A., et al. (2025). Antifungal Agents. StatPearls. Retrieved from [Link]
-
Groll, A. H., & Walsh, T. J. (2010). The Fungus Among Us: An Antifungal Review. U.S. Pharmacist. Retrieved from [Link]
-
Omoruyi, B. E., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine. Retrieved from [Link]
-
GOV.UK. (n.d.). Determining selective concentrations for antibiotics and antifungals in natural environments. Retrieved from [Link]
-
Martínez-Alvarado, C., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Pharmaceuticals. Retrieved from [Link]
-
Tang, R., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Cignarella, G., et al. (1987). Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. Il Farmaco; edizione scientifica. Retrieved from [Link]
-
Chen, Q. X., et al. (2013). Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. International Journal of Biological Macromolecules. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hps.com.au [hps.com.au]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibiotics | Free Full-Text | Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 [mdpi.com]
- 21. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Pyrazole-Furoic Acid Analogs: A Comparative Guide for Drug Discovery
For researchers and scientists engaged in the intricate process of drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazole-carboxylic acid derivatives, with a particular focus on analogs of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid. While direct, extensive literature on this specific scaffold is nascent, by examining related pyrazole-containing compounds, we can extrapolate key principles to guide the design and optimization of novel therapeutic agents. The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocycle for a wide range of clinical applications, including anti-inflammatory, antipsychotic, and analgesic uses.[1]
The Privileged Scaffolds: Pyrazole and Furoic Acid
The combination of a pyrazole ring and a carboxylic acid moiety, often linked via various spacers, presents a versatile template for interacting with diverse biological targets. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, and its substituents can be readily modified to modulate lipophilicity, metabolic stability, and target engagement.[1] The carboxylic acid group, a common feature in many drugs, often serves as a key interacting moiety with protein targets, forming critical hydrogen bonds or salt bridges.
Biological Targets and Therapeutic Potential
Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities.[2][3] These include:
-
Anticancer Activity: Many pyrazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[4][5] Some have been shown to induce cell cycle arrest and inhibit key signaling pathways involved in tumor growth.[6] For instance, certain pyrazole derivatives have shown potent activity against androgen receptor signaling in prostate cancer.[7]
-
Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in compounds with significant antibacterial and antifungal properties.[8][9][10] These compounds can target essential microbial enzymes or disrupt cell membrane integrity.
-
Anti-inflammatory Activity: A well-known application of pyrazole derivatives is in the development of anti-inflammatory agents.[2] Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing anti-inflammatory drug.
-
Enzyme Inhibition: The versatile nature of the pyrazole ring allows it to bind to the active sites of various enzymes. For example, pyrazole-based compounds have been developed as potent inhibitors of kinases like FLT3-ITD, which is implicated in acute myeloid leukemia.[11]
Decoding the Structure-Activity Relationship: A Comparative Analysis
The biological activity of this compound analogs can be systematically optimized by modifying three key structural components: the pyrazole ring, the furoic acid moiety (or a bioisosteric replacement), and the methylene linker.
The Pyrazole Core: Tuning Potency and Selectivity
Substitutions on the pyrazole ring play a critical role in determining the compound's potency and selectivity.
-
Substitution at the 3 and 5-positions: The dimethyl substitution pattern in the parent compound is a common starting point. Replacing these methyl groups with other substituents, such as phenyl rings or trifluoromethyl groups, can significantly impact activity. For example, in a series of pyrazole-based compounds, 3,5-diphenyl and 3-(trifluoromethyl)-5-phenyl analogs displayed moderate cytotoxicity against pancreatic and breast cancer cell lines, respectively.[5] The electronic nature and steric bulk of these substituents influence how the molecule fits into the binding pocket of its target.
-
Substitution at the 1-position: The point of attachment of the linker to the pyrazole ring is crucial. While the parent compound has a 1-yl substitution, isomeric analogs with substitution at other positions could exhibit different biological profiles due to altered spatial arrangement of the pharmacophoric groups.
-
Introduction of additional functional groups: Adding polar or lipophilic groups to the pyrazole ring can modulate the compound's physicochemical properties, such as solubility and cell permeability, which are critical for bioavailability.
The Furoic Acid Moiety: The Anchor to the Target
The 2-furoic acid portion of the molecule often acts as a key anchoring group.
-
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with other acidic functional groups, known as bioisosteres (e.g., tetrazole, hydroxamic acid), can improve metabolic stability and cell permeability while maintaining the key interactions with the target protein. The choice of bioisostere can also fine-tune the acidity (pKa) of the molecule, which can be important for its absorption and distribution.
-
Modifications to the Furan Ring: The furan ring itself can be substituted to explore additional binding interactions. Introducing small alkyl or halogen groups could enhance van der Waals interactions within the binding site. Alternatively, replacing the furan ring with other five- or six-membered heterocycles (e.g., thiophene, pyridine) is a common strategy in medicinal chemistry to explore different spatial arrangements and electronic properties.
The Methylene Linker: Optimizing Spatial Orientation
The single methylene group linking the pyrazole and furoic acid moieties provides a degree of conformational flexibility.
-
Linker Length and Rigidity: Varying the length of the linker (e.g., to two or three carbons) or introducing rigidity (e.g., by incorporating a double bond or a small ring) can significantly impact how the two key pharmacophores (pyrazole and furoic acid) are presented to the biological target. A more rigid linker can lock the molecule into a bioactive conformation, potentially increasing potency.
-
Introduction of Functional Groups on the Linker: Adding substituents to the linker, such as a hydroxyl or amino group, can introduce new hydrogen bonding opportunities with the target, further enhancing binding affinity.
Comparative Data on Pyrazole Derivatives
To illustrate the impact of structural modifications, the following table summarizes the biological activities of various pyrazole derivatives from the literature. While not direct analogs of this compound, they provide valuable insights into the SAR of this compound class.
| Compound Class | Biological Target/Activity | Key Structural Features | Reference |
| 3,5-diarylpyrazole hydroxamic acid derivatives | Meprin α and β inhibitors | Introduction of electron-rich and acidic moieties on the phenyl rings influenced selectivity. | [12] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives | Antitumor agents | A thiazole ring at the 1-position of the pyrazole was a key feature for potent anti-proliferative activity. | [6] |
| 5-methyl-1H-pyrazole derivatives | Androgen receptor antagonists | Structural modifications based on a fragment splicing strategy led to potent AR antagonists for prostate cancer. | [7] |
| Pyrazolo[1,5-a]pyrimidine derivatives | FLT3-ITD inhibitors | A fused pyrimidine ring system was crucial for potent inhibition of the FLT3-ITD kinase. | [11] |
| 3,5-disubstituted-1H-pyrazoles | Cytotoxic agents | Phenyl and trifluoromethyl substitutions at the 3 and 5-positions conferred moderate cytotoxicity against cancer cell lines. | [5] |
Experimental Protocols for SAR Elucidation
A systematic approach to exploring the SAR of novel analogs involves a cascade of in vitro and cellular assays.
Experimental Workflow for SAR Screening
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for pyrazole-furoic acid analogs in cancer therapy.
Conclusion
The exploration of the structure-activity relationships of this compound analogs holds significant promise for the discovery of novel therapeutic agents. By systematically modifying the pyrazole core, the furoic acid moiety, and the linker, researchers can fine-tune the biological activity of these compounds. The insights gained from related pyrazole derivatives provide a solid foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. A rigorous and iterative process of chemical synthesis, biological evaluation, and SAR analysis will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.
References
-
Chen, X., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 87(5), 673-679. Available from: [Link]
-
Hamed, M. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421. Available from: [Link]
-
Patel, A., et al. (2015). Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(7), 1536-1550. Available from: [Link]
-
Pattan, S. R., et al. (2014). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Bulgarian Chemical Communications, 46(1), 125-134. Available from: [Link]
-
Pattan, S. R., et al. (2014). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Bulgarian Chemical Communications, 46(1), 125-134. Available from: [Link]
-
Gläser, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 295-308. Available from: [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1025-1048. Available from: [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available from: [Link]
-
Singh, V., et al. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. Available from: [Link]
-
Aldrich, C. C., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. Available from: [Link]
-
Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4575-4579. Available from: [Link]
-
Siliveri, S., et al. (2019). Synthesis and Biological Evaluation of Furo[3,2-c]pyrazole-5-carbimidates. Asian Journal of Chemistry, 31(8), 1831-1835. Available from: [Link]
-
Wang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124. Available from: [Link]
-
Zhang, W., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. Available from: [Link]
-
Kumar, V., & Kumar, R. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 12(3), 1-14. Available from: [Link]
-
Ng, S. W., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10597-10608. Available from: [Link]
-
Patel, J. R., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 128-133. Available from: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Publicly Available Data on the Synergistic Potential of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
To Our Valued Research Colleagues,
In the landscape of drug discovery and development, the exploration of synergistic interactions between compounds is a cornerstone of creating more effective and robust therapeutic strategies. This guide was intended to provide a comprehensive comparison of the synergistic effects of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid with other compounds.
However, a thorough and rigorous search of publicly available scientific literature, including chemical databases and peer-reviewed journals, has revealed no specific studies, experimental data, or published articles detailing the synergistic effects of this particular molecule. The core requirement for a comparison guide is the existence of verifiable, quantitative data from combination studies, which is not available for this compound in the public domain at this time.
Therefore, creating a guide that meets the required standards of scientific integrity (E-E-A-T) with objective comparisons and supporting experimental data is not currently possible. The compound this compound may be a novel chemical entity, a proprietary compound not yet described in published literature, or a research intermediate that has not been subjected to combination studies.
While a direct analysis of the requested topic is not feasible, we can provide a high-level overview of the known biological activities of its core chemical moieties—the pyrazole and furoic acid scaffolds. This information may offer a foundational perspective for researchers interested in exploring the potential of this and related compounds.
The Biological Landscape of Pyrazole Derivatives
The pyrazole ring is a privileged scaffold in medicinal chemistry, known to be a component in numerous biologically active compounds. Derivatives have shown a wide range of activities, including:
-
Antifungal and Antimicrobial Properties: Many pyrazole-containing molecules have been synthesized and screened for their ability to inhibit the growth of various fungi and bacteria. Some derivatives have shown promising results comparable to commercial fungicides[1].
-
Anti-inflammatory and Analgesic Effects: The pyrazole nucleus is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Kinase Inhibition: Certain pyrazole derivatives have been developed as inhibitors of protein kinases, which are crucial targets in oncology. For instance, compounds structurally related to the user's query have been investigated as inhibitors of vascular endothelial growth factor receptor (VEGF-R) and platelet-derived growth factor receptor (PDGF-R) tyrosine kinases[2].
-
Succinate Dehydrogenase (SDH) Inhibition: In the field of agriculture, pyrazole-carboxamide derivatives are known to act as fungicides by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain[1].
The Role of the Furoic Acid Moiety
The 2-furoic acid component is derived from furfural, a biomass-derived feedstock. This scaffold is also found in various compounds with interesting biological and chemical properties[3]:
-
Antimicrobial Activity: Furan derivatives themselves have been studied for their potential as antibacterial and antifungal agents[4][5].
-
Chemical Intermediate: Furoic acid serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals[3].
Hypothetical Framework for Synergy Exploration
Given the lack of direct data, we can only speculate on potential avenues for synergistic research based on the known activities of the parent scaffolds. A logical starting point for investigating the synergistic potential of this compound would involve the following workflow.
Conceptual Workflow for Synergy Screening
Below is a generalized workflow that a research team would typically follow to identify and validate synergistic drug combinations.
Caption: Conceptual workflow for identifying synergistic compound interactions.
Standard Protocol: The Checkerboard Assay for Synergy
To provide practical value, we outline the standard methodology used to assess synergy, which would be the first step in testing this compound if it were to undergo such studies.
Objective: To determine if the combined effect of two compounds is synergistic, additive, or antagonistic.
Methodology:
-
Cell Culture: Plate the target cells (e.g., a cancer cell line or bacterial strain) in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of Compound A (the compound of interest) and Compound B (the partner compound). Create a series of serial dilutions for each compound.
-
Matrix Creation: Dispense the compounds into the 96-well plate in a "checkerboard" pattern.
-
Along the x-axis, add increasing concentrations of Compound A.
-
Along the y-axis, add increasing concentrations of Compound B.
-
The result is a matrix where each well (except for controls) contains a unique combination of concentrations of the two drugs.
-
Include wells for untreated cells (negative control) and cells treated with each drug alone (positive controls).
-
-
Incubation: Incubate the plate for a duration appropriate for the cell type and assay (e.g., 48-72 hours for cancer cells).
-
Viability Assay: Assess cell viability using a standard method, such as MTT, MTS, or a CellTiter-Glo® assay, which measures metabolic activity or ATP content, respectively.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration combination compared to the untreated control.
-
Use specialized software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value determines the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Conclusion
While we cannot provide a comparative guide on the synergistic effects of This compound due to a lack of published data, the known biological activities associated with its pyrazole and furoic acid components suggest that it could be a candidate for future combination studies. Researchers interested in this molecule should begin by determining its primary mechanism of action, which would then inform the rational selection of partner compounds for synergy screening using established protocols like the checkerboard assay.
We trust this analysis provides a transparent and scientifically grounded perspective on the current state of knowledge for this compound and a useful framework for any future investigations.
References
At present, no direct references for synergistic studies of this compound are available. The following references provide context on the biological activities of related chemical scaffolds.
-
Sun, J., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available at: [Link]
-
Wang, B., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(22), 6155-6165. Available at: [Link]
-
Siliveri, S., et al. (2019). Synthesis and Biological Evaluation of Furo[3,2-c]pyrazole-5-carbimidates. Asian Journal of Chemistry, 31(9), 2033-2039. Available at: [Link]
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]
-
Bera, H., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. ACS Catalysis, 12(4), 2294-2302. Available at: [Link]
Sources
- 1. Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
